CDK1-IN-2
Description
Properties
IUPAC Name |
(3Z)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBRWSJWQVKLY-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK1 Inhibitors, Featuring CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, a promising class of compounds in oncology research. While focusing on the general principles of CDK1 inhibition, this document also includes specific data on the research compound CDK1-IN-2 .
Executive Summary
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a pivotal serine/threonine kinase that governs the G2/M transition and progression through mitosis.[1] Its activity is essential for the proliferation of eukaryotic cells, and its dysregulation is a hallmark of many cancers.[1] CDK1 inhibitors are small molecules designed to block the kinase activity of CDK1, leading to cell cycle arrest and, in many cases, apoptosis of cancer cells.[1] This guide delves into the molecular mechanisms of CDK1, the action of its inhibitors, and the experimental protocols used for their characterization.
The Role of CDK1 in the Cell Cycle
CDK1 is the only member of the cyclin-dependent kinase family that is indispensable for cell cycle progression in mammalian cells.[2] Its activity is tightly regulated through the cell cycle by several mechanisms:
-
Cyclin Binding: CDK1 is activated by binding to its regulatory partners, primarily Cyclin B, to form the M-phase promoting factor (MPF). It can also associate with Cyclin A.
-
Activating Phosphorylation: Full activation of the CDK1/Cyclin B complex requires phosphorylation on a specific threonine residue in the T-loop by the CDK-activating kinase (CAK).
-
Inhibitory Phosphorylation: The activity of the CDK1/Cyclin B complex is held in check during the S and G2 phases by inhibitory phosphorylation on Threonine 14 and Tyrosine 15 by the WEE1 and MYT1 kinases.
-
Dephosphorylation: At the onset of mitosis, the CDC25 family of phosphatases removes these inhibitory phosphates, leading to a rapid surge in CDK1 activity.
Activated CDK1 phosphorylates a multitude of downstream substrates, initiating critical mitotic events such as nuclear envelope breakdown, chromosome condensation, and spindle formation.[2]
CDK1 Signaling Pathway
The following diagram illustrates the core regulatory pathway of CDK1 activation and its role in the G2/M transition.
Caption: Regulation of CDK1 activity at the G2/M transition.
Mechanism of Action of CDK1 Inhibitors
The majority of small molecule CDK1 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[1] This inhibition leads to a failure to initiate mitosis, resulting in a G2/M phase cell cycle arrest.[1] Prolonged arrest at this checkpoint can subsequently trigger apoptosis.
This compound: A Specific Example
This compound is a research chemical identified as an inhibitor of CDK1. Its primary mechanism is the inhibition of the kinase activity of CDK1.
| Compound Name | Target | IC50 |
| This compound | CDK1 | 5.8 µM |
Table 1: Biochemical potency of this compound.
Cellularly, treatment of cancer cell lines such as HCT-116 with this compound results in an accumulation of cells in the G2/M phase of the cell cycle.
Comparative Inhibitor Data
To provide context, the following table summarizes the biochemical potency of several other well-characterized CDK1 inhibitors.
| Inhibitor | CDK1 IC50/Ki | CDK2 IC50/Ki | Selectivity (CDK2/CDK1) |
| RO-3306 | 9 nM (IC50) | 35 nM (IC50) | ~4-fold |
| Purvalanol A | 4 nM (IC50) | 70 nM (IC50) | ~17.5-fold |
| CGP-74514A | 25 nM (IC50) | >10,000 nM (IC50) | >400-fold |
| NU6102 | 9.5 nM (IC50) | 5.4 nM (IC50) | ~0.6-fold |
Table 2: Comparative biochemical data for selected CDK1 inhibitors. Data is compiled from various public sources and should be used for comparative purposes only.
Experimental Protocols for Characterizing CDK1 Inhibitors
The characterization of a CDK1 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified CDK1/Cyclin B.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Reconstitute purified, active human CDK1/Cyclin B enzyme in kinase buffer to a working concentration (e.g., 1-5 ng/µL).
-
Prepare a substrate solution (e.g., Histone H1 peptide) and an ATP solution at a concentration close to the Km for CDK1.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the inhibitor solution.
-
Add the CDK1/Cyclin B enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (e.g., DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a CDK1 inhibitor on the cell cycle distribution of a cancer cell population.
Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., HeLa, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK1 inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Use a linear scale for the DNA content histogram.
-
Analyze the data using cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
General Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a potential CDK1 inhibitor.
Caption: A typical screening cascade for identifying and characterizing CDK1 inhibitors.
Conclusion
CDK1 remains a compelling target for anticancer drug discovery due to its essential role in cell proliferation. The development of potent and selective CDK1 inhibitors, exemplified by research compounds like this compound, offers a targeted approach to disrupt the cell cycle of cancer cells. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of novel CDK1-targeted therapeutics. A thorough understanding of their mechanism of action, potency, and cellular effects is paramount for their successful translation into clinical candidates.
References
A Technical Guide to Selective CDK1 Inhibition: From Screening Hits to Well-Characterized Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a master regulator of the cell cycle, playing an essential role in the G2/M transition and the progression through mitosis.[1][2] Its critical function in cell division has made it an attractive target for the development of anti-cancer therapeutics. The discovery of selective CDK1 inhibitors is paramount to dissecting its specific roles and for developing targeted therapies with minimal off-target effects. This guide provides an in-depth look at the process of characterizing selective CDK1 inhibitors, using the commercially available compound CDK1-IN-2 as an initial example and the well-studied inhibitor RO-3306 as a comprehensive case study.
While some compounds, like this compound, are available as screening tools with limited public data, others, such as RO-3306, have been extensively characterized, providing a blueprint for the evaluation of novel selective CDK1 inhibitors.
Initial Characterization of a Putative CDK1 Inhibitor: The Case of this compound
This compound is described as a CDK1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 5.8 µM. In cell-based assays, it has been shown to arrest HCT-116 cells in the G2/M phase of the cell cycle. Limited further public data is available regarding its selectivity profile against other kinases or detailed experimental methodologies. This highlights a common scenario in drug discovery where initial screening hits require extensive follow-up for comprehensive characterization.
In-Depth Analysis of a Selective CDK1 Inhibitor: The RO-3306 Case Study
RO-3306 is a potent and selective, ATP-competitive inhibitor of CDK1 that has been instrumental in elucidating the mitotic functions of CDK1.[1][3] It serves as an excellent model for the data and methodologies required to validate a selective CDK1 inhibitor.
Quantitative Data and Selectivity Profile
A crucial step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of related and unrelated kinases. The data for RO-3306 demonstrates its high affinity for CDK1 and selectivity over other CDKs and a broader kinase panel.[1][3][4]
| Kinase Target | Ki (nM) | Selectivity vs. CDK1/Cyclin B1 |
| CDK1/Cyclin B1 | 35 | 1x |
| CDK1/Cyclin A | 110 | ~3.1x |
| CDK2/Cyclin E | 340 | ~9.7x |
| CDK4/Cyclin D | >2000 | >57x |
| ERK | 1980 | ~56.6x |
| PKCδ | 318 | ~9.1x |
| SGK | 497 | ~14.2x |
Table 1: In vitro kinase inhibition data for RO-3306. Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are methodologies for key experiments used to characterize a selective CDK1 inhibitor like RO-3306.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human CDK1/Cyclin B1, CDK2/Cyclin E, CDK4/Cyclin D
-
pRB (retinoblastoma protein) substrate
-
ATP
-
Assay Buffer: 25 mM HEPES, 6.25 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT.[3]
-
Anti-phospho-pRB antibody (e.g., Ser-780)
-
HTRF detection reagents (e.g., Lance-Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody)[3]
-
96-well plates
-
Plate reader capable of HTRF
Procedure:
-
Prepare serial dilutions of the test compound (e.g., RO-3306) in the assay buffer.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for each respective kinase (e.g., 162 µM for CDK1, 90 µM for CDK2, 135 µM for CDK4).[3]
-
Incubate the plate at 37°C for 30 minutes with constant agitation.[3]
-
Stop the reaction by adding a solution containing EDTA and the anti-phospho-pRB antibody.[3]
-
Add the HTRF detection reagents and incubate for 1 hour.[3]
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values from the dose-response curves. Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[3]
This method is used to determine the effect of the inhibitor on cell cycle distribution.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)[4]
-
Cell culture medium and supplements
-
Test compound (e.g., RO-3306)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 20-24 hours).[4][5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases based on DNA content.
Signaling Pathways and Mechanism of Action
Understanding the impact of a selective CDK1 inhibitor on cellular signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.
CDK1 Activation and the G2/M Transition
CDK1 activity is tightly regulated to ensure proper entry into mitosis. Its activation is a multi-step process involving cyclin binding and post-translational modifications.[6][7]
Caption: Simplified CDK1 activation pathway at the G2/M transition.
A selective CDK1 inhibitor like RO-3306 acts by competitively binding to the ATP pocket of CDK1, preventing the phosphorylation of its downstream substrates and thus arresting cells at the G2/M border.[1][2]
Downstream Effects of CDK1 Inhibition
Inhibition of CDK1 prevents the cascade of phosphorylation events necessary for mitosis. This leads to a G2/M arrest, characterized by condensed chromosomes that fail to align at the metaphase plate. Prolonged inhibition of CDK1 can induce apoptosis, particularly in cancer cells.[1]
Caption: Cellular consequences of selective CDK1 inhibition.
Conclusion
The comprehensive characterization of a selective CDK1 inhibitor requires a multi-faceted approach, encompassing quantitative biochemical assays, cell-based functional studies, and an in-depth analysis of its effects on cellular signaling pathways. While initial screening may identify compounds like this compound with CDK1 inhibitory activity, a thorough investigation, as exemplified by the study of RO-3306, is essential to validate their potency, selectivity, and mechanism of action. This detailed understanding is critical for their use as reliable research tools and for their potential development as therapeutic agents.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dual Role of CDK1: Master Regulator of Cell Division and a Key Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is the engine of the eukaryotic cell cycle, orchestrating the intricate sequence of events that lead to cell division. Its activity, tightly regulated by cyclins and a network of kinases and phosphatases, peaks at the G2/M transition to trigger mitotic entry. Given its fundamental role in proliferation, deregulation of CDK1 is a hallmark of many cancers, where its overexpression often correlates with aggressive tumor behavior and poor prognosis. This technical guide provides a comprehensive overview of the multifaceted role of CDK1 in cell cycle progression and its emergence as a critical target for cancer therapy. We delve into the molecular mechanisms governing CDK1 activation, its key substrates, and the signaling pathways that ensure the fidelity of cell division. Furthermore, we present a summary of quantitative data on CDK1 dysregulation in various malignancies, detailed experimental protocols for studying CDK1, and an exploration of the therapeutic landscape of CDK1 inhibitors.
Introduction: CDK1 as the Central Conductor of the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. Cyclin-dependent kinases (CDKs) are the central components of the cell cycle machinery, acting as catalytic subunits that are activated by binding to their regulatory cyclin partners.[1] Among the various CDKs, CDK1 (also known as cell division cycle 2 or CDC2) is unique in its essentiality for cell division.[1] It is the sole CDK capable of driving a cell into mitosis.[1]
CDK1's activity is not constant; it oscillates throughout the cell cycle, primarily controlled by the expression and degradation of its cyclin partners, most notably Cyclin A and Cyclin B.[2] The CDK1/Cyclin B complex, often referred to as the M-phase Promoting Factor (MPF), is the primary driver of the G2/M transition, a critical checkpoint that commits the cell to division.[3][4] Dysregulation of this pivotal kinase is a common feature in cancer, leading to uncontrolled cell proliferation, a defining characteristic of malignancy.[5][6] Consequently, CDK1 has emerged as a promising therapeutic target for a wide array of cancers.[5]
The intricate Regulation of CDK1 Activity
The activation of CDK1 is a multi-step process involving cyclin binding and a series of phosphorylation and dephosphorylation events, ensuring its activity is restricted to the appropriate phase of the cell cycle.
Cyclin Binding: The Primary Activation Switch
The initial and most crucial step in CDK1 activation is its association with mitotic cyclins, primarily Cyclin B.[3] Cyclin B begins to accumulate during the S and G2 phases, and its binding to CDK1 induces a conformational change in the kinase, partially activating it.[7]
Phosphorylation: A Tale of Activation and Inhibition
Full activation of the CDK1/Cyclin B complex is governed by a delicate balance of activating and inhibitory phosphorylations.
-
Activating Phosphorylation: The CDK-activating kinase (CAK) phosphorylates a conserved threonine residue (Thr161 in humans) within the activation loop of CDK1. This phosphorylation event is essential for the full catalytic activity of the kinase.
-
Inhibitory Phosphorylation: To prevent premature entry into mitosis, the CDK1/Cyclin B complex is held in an inactive state by inhibitory phosphorylation on two adjacent residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[8] These phosphorylations are carried out by the Wee1 and Myt1 kinases.[3][7]
-
Dephosphorylation and Final Activation: The final, decisive step in CDK1 activation at the G2/M transition is the removal of the inhibitory phosphates on Thr14 and Tyr15 by the dual-specificity phosphatase Cdc25.[3][7] This dephosphorylation unleashes the full kinase activity of the CDK1/Cyclin B complex, triggering a cascade of downstream events that initiate mitosis.
This regulatory network forms a bistable switch, ensuring a rapid and irreversible commitment to cell division once a certain threshold of CDK1 activity is reached.
CDK1's Orchestration of Mitosis: Key Substrates and Functions
Once activated, CDK1 phosphorylates a vast array of substrates, initiating the dramatic cellular reorganization that characterizes mitosis. The consensus phosphorylation sequence for CDK1 is typically a serine or threonine residue followed by a proline (S/T-P), often with a basic residue at the +3 position (S/T-P-x-K/R, where x is any amino acid).[9][10] However, non-canonical phosphorylation sites have also been identified.[6][11]
Key mitotic processes driven by CDK1 phosphorylation include:
-
Chromosome Condensation: Phosphorylation of condensin and histone H1.
-
Nuclear Envelope Breakdown: Phosphorylation of nuclear lamins.
-
Mitotic Spindle Formation: Phosphorylation of microtubule-associated proteins.
-
Cytoskeleton Reorganization: Phosphorylation of proteins involved in cell adhesion and morphology.[4]
CDK1 Deregulation in Cancer: A Proliferative Advantage
The stringent control of CDK1 activity is frequently subverted in cancer cells, providing them with a sustained proliferative advantage.[12] Overexpression of CDK1 is a common feature across a wide range of human malignancies.[5][13][14] This increased expression can be due to gene amplification, transcriptional upregulation, or altered post-transcriptional regulation.[15]
Quantitative Overview of CDK1 Overexpression in Cancer
Numerous studies utilizing large-scale cancer genomics databases such as The Cancer Genome Atlas (TCGA) have documented the significant upregulation of CDK1 in various tumor types compared to their normal tissue counterparts.[15][16][17]
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference(s) |
| Lung Cancer | ~6.9 | [16] |
| Liver Cancer | ~5.6 | [16] |
| Pancreatic Cancer | ~3.9 | [16] |
| Esophageal Cancer | ~2.9 | [16] |
| Gastric Cancer | ~2.5 | [16] |
| Breast Cancer | ~2.3 | [16] |
| Colon Cancer | ~2.3 | [2][16] |
Note: Fold change values are approximate and can vary between studies and datasets.
This consistent overexpression of CDK1 in tumors often correlates with higher tumor grade, advanced stage, and poor patient prognosis, highlighting its role as a biomarker of aggressive disease.[16][18][19]
Targeting CDK1 in Cancer Therapy
The pivotal role of CDK1 in driving cell proliferation and its frequent dysregulation in cancer make it an attractive target for therapeutic intervention.[5] A number of small molecule inhibitors targeting CDK1 have been developed and are in various stages of preclinical and clinical evaluation.[20][21][22] These inhibitors typically function by competing with ATP for binding to the kinase domain of CDK1, thereby blocking its catalytic activity.[20]
The therapeutic strategies involving CDK1 inhibition include:
-
Monotherapy: In cancers where CDK1 hyperactivation is a primary driver, CDK1 inhibitors can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[20][23]
-
Combination Therapy: Combining CDK1 inhibitors with conventional chemotherapies or radiation can enhance their efficacy by preventing cancer cells from repairing DNA damage before entering mitosis.[23]
| CDK1 Inhibitor | IC50 (CDK1) | Stage of Development | Reference(s) |
| Roscovitine | 0.7 µM | Preclinical/Clinical | [22] |
| NU2058 | 26 µM | Preclinical | [21] |
| NU6102 | 250 nM | Preclinical | [21] |
| RO-3306 | 1.3 - 4 µM (in neuroblastoma cells) | Preclinical | [5] |
| AT7519 | 190 nM | Clinical (Phase I) | [4] |
| BAY-1000394 | 5 - 25 nM | Clinical (Phase I) | [4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for Studying CDK1
Investigating the function and regulation of CDK1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro CDK1 Kinase Assay
This assay measures the ability of CDK1 to phosphorylate a substrate in a controlled, cell-free environment.
Materials:
-
Recombinant active CDK1/Cyclin B complex
-
CDK substrate (e.g., Histone H1 or a specific peptide)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP (often radiolabeled with γ-³²P for detection)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase buffer, substrate, and recombinant CDK1/Cyclin B.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
Immunoprecipitation of CDK1
This technique is used to isolate CDK1 and its interacting proteins from cell lysates.
Materials:
-
Cell lysate
-
Anti-CDK1 antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-CDK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Single-cell suspension
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells and wash them with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix and permeabilize the cells.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.[1][20][24][25][26]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content), and G2/M (4N DNA content) phases, with the S phase population in between.[1][20][24][25][26]
Conclusion and Future Directions
CDK1 stands as a linchpin in the intricate machinery of cell cycle control. Its fundamental role in driving cell division, coupled with its frequent dysregulation in cancer, has solidified its position as a critical area of research and a high-priority target for oncology drug development. The continued exploration of CDK1 signaling networks, the identification of novel substrates, and the development of more specific and potent inhibitors hold immense promise for advancing our understanding of cancer biology and for devising more effective therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of CDK1 and its role in health and disease.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. CDK1 and CDC20 overexpression in patients with colorectal cancer are associated with poor prognosis: evidence from integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. rupress.org [rupress.org]
- 9. Multisite phosphorylation code of CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of Cdk1 substrate phosphorylation sites provides insights into evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Systematic Pan-Cancer Analysis Identifies CDK1 as an Immunological and Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of CDK1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. High nuclear/cytoplasmic ratio of Cdk1 expression predicts poor prognosis in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. vet.cornell.edu [vet.cornell.edu]
The G2/M Checkpoint Arrest by CDK1 Inhibition: A Technical Guide on the Action of RO-3306
Disclaimer: Information regarding the specific compound "CDK1-IN-2" is not available in the public domain. This guide will use the well-characterized and selective CDK1 inhibitor, RO-3306 , as a representative molecule to detail the effects of CDK1 inhibition on the G2/M cell cycle checkpoint. The principles, experimental methodologies, and data presented are illustrative of the effects of potent and selective CDK1 inhibitors.
Introduction
The G2/M checkpoint is a critical regulatory node in the eukaryotic cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[1][2] Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory partner Cyclin B1, is the master orchestrator of the G2 to M phase transition. The activation of the CDK1/Cyclin B1 complex propels the cell into mitosis by phosphorylating a multitude of substrates involved in nuclear envelope breakdown, chromosome condensation, and spindle formation. Consequently, CDK1 has emerged as a promising therapeutic target in oncology, as its inhibition can selectively induce cell cycle arrest and apoptosis in cancer cells, which often harbor defects in cell cycle checkpoints.
This technical guide provides an in-depth analysis of the effects of the selective CDK1 inhibitor, RO-3306, on the G2/M checkpoint. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: CDK1 Inhibition and G2/M Arrest
The transition from G2 to M phase is tightly regulated by the phosphorylation state of CDK1. The CDK1/Cyclin B1 complex is held in an inactive state during the G2 phase through inhibitory phosphorylation by the kinases Wee1 and Myt1. The phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of CDK1 and entry into mitosis.
RO-3306 is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK1, preventing the phosphorylation of its downstream substrates. This inhibition maintains the CDK1/Cyclin B1 complex in its inactive, phosphorylated state, effectively preventing the cell from overcoming the G2/M checkpoint and entering mitosis. This leads to a reversible arrest of the cell cycle in the G2 phase.[1][3]
Quantitative Data: Cell Cycle Arrest Induced by RO-3306
The primary effect of RO-3306 on proliferating cells is a dose-dependent arrest at the G2/M boundary. This is typically quantified by flow cytometry analysis of DNA content.
| Cell Line | Treatment Concentration | Duration of Treatment | Percentage of Cells in G2/M | Reference |
| RPE-1 | 9 µM | 18 hours | ~44% | [4] |
| HeLa | 2 µM or 10 µM | 24 hours | Increased G2/M population | [5] |
| Various Cancer Cell Lines | Not specified | Not specified | >95% synchronization in G2 | [1] |
| Tumor and Normal Cell Lines | Not specified | 20 hours | Significant G2/M arrest | [6] |
Experimental Protocols
Cell Culture and Synchronization
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), RPE-1 (retinal pigment epithelial), and various other cancer and non-cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization at G2/M: To enrich the population of cells in the G2 phase, cells are treated with RO-3306 (typically in the range of 1-10 µM) for a period of 18-24 hours.[1][3][4] The arrest is reversible; cells can be released into mitosis by washing out the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvest: Adherent cells are washed with PBS and harvested by trypsinization. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A to eliminate RNA.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye.
-
Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
In Vitro CDK1 Kinase Assay
This assay measures the enzymatic activity of CDK1 and the inhibitory potential of compounds like RO-3306.
-
Immunoprecipitation of CDK1: CDK1/Cyclin B1 complexes are immunoprecipitated from cell lysates using an anti-CDK1 antibody conjugated to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated complexes are incubated in a kinase buffer containing a suitable substrate (e.g., Histone H1), ATP (often radiolabeled with ³²P-ATP), and the test inhibitor (RO-3306) at various concentrations.
-
Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of phosphorylation is quantified by autoradiography or by using phospho-specific antibodies in a Western blot.
-
Data Analysis: The inhibitory activity of RO-3306 is determined by measuring the reduction in substrate phosphorylation compared to the control, and the IC50 value is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
G2/M Checkpoint Signaling Pathway
Caption: G2/M checkpoint signaling pathway and the inhibitory action of RO-3306 on CDK1 activation.
Experimental Workflow for Assessing CDK1 Inhibitor Effect
Caption: A typical experimental workflow to determine the effect of a CDK1 inhibitor on the cell cycle.
Mechanism of Action of RO-3306
References
- 1. researchgate.net [researchgate.net]
- 2. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Investigating the Therapeutic Potential of Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinase 1 (CDK1), a pivotal regulator of the cell cycle, has emerged as a compelling target for therapeutic intervention, particularly in oncology. Its overexpression and hyperactivity are hallmarks of numerous malignancies, correlating with uncontrolled cell proliferation and poor patient prognosis. This technical guide provides a comprehensive overview of the rationale, current landscape, and future directions for targeting CDK1. We delve into the molecular pathways governed by CDK1, the mechanisms of action of CDK1 inhibitors, and summarize preclinical and clinical data. Furthermore, this document serves as a practical resource by providing detailed protocols for key experimental assays and visualizing complex biological and experimental workflows to support ongoing research and drug development efforts in this promising field.
Introduction: The Role of CDK1 in Cell Cycle Regulation and Oncology
The Cell Cycle Engine: CDK1/Cyclin B Complex
Cyclin-dependent kinase 1 (CDK1), also known as cell division cycle 2 (CDC2), is a serine/threonine kinase that serves as the central regulator of cell cycle progression.[1] Its activity is essential for the G2/M transition, facilitating the entry of cells into mitosis.[2] The catalytic activity of CDK1 is dependent on its association with regulatory subunits called cyclins, primarily Cyclin B.[3] The formation of the CDK1/Cyclin B complex, often termed the M-Phase Promoting Factor (MPF), is the cornerstone of mitotic initiation.[4]
The activation of this complex is a tightly regulated multi-step process. It requires not only the binding of Cyclin B but also an activating phosphorylation on threonine 161 (T161) by the CDK-activating kinase (CAK).[5] Concurrently, inhibitory phosphorylations on threonine 14 (T14) and tyrosine 15 (Y15) by the kinases Wee1 and Myt1 must be removed by the phosphatase Cdc25.[3][6] This dual-level control ensures a switch-like, robust activation of CDK1 at the onset of mitosis.[6]
Dysregulation of CDK1 in Cancer
Cell cycle dysregulation is a fundamental characteristic of cancer, leading to uncontrolled proliferation.[7] Overexpression or hyperactivation of CDK1 is frequently observed in a wide array of human cancers, including breast, lung, and colorectal cancers, and is often associated with poor overall and relapse-free survival.[2][7] This elevated CDK1 activity can override critical cell cycle checkpoints, such as the G2/M DNA damage checkpoint, allowing cells with genomic defects to proceed into mitosis, thereby promoting genomic instability and tumorigenesis.[8] Given its central role in cell division and its frequent dysregulation in malignancies, CDK1 presents a compelling and rational target for anticancer therapy.[7]
Therapeutic Rationale for CDK1 Inhibition
Inhibiting the kinase activity of CDK1 offers a multi-pronged approach to cancer therapy by disrupting fundamental processes that cancer cells rely on for survival and proliferation.
Inducing G2/M Cell Cycle Arrest
The primary and most immediate consequence of CDK1 inhibition is the disruption of cell cycle progression.[2] CDK1 inhibitors typically function as ATP-competitive small molecules that bind to the ATP-binding pocket of the kinase, blocking its ability to phosphorylate downstream substrates.[2] This action prevents the cell from transitioning from the G2 phase to mitosis, resulting in a robust G2/M arrest.[2][8] By halting proliferation, these inhibitors can effectively reduce tumor growth.[9]
Promoting Apoptosis
Beyond simple cell cycle arrest, CDK1 inhibition can directly trigger programmed cell death, or apoptosis.[2] This is particularly evident in cells that are highly dependent on specific oncogenic signals, such as MYC overexpression.[10] In such contexts, inhibiting CDK1 can lead to the rapid downregulation of anti-apoptotic proteins like BIRC5 (survivin), a known CDK1 target, thereby tipping the cellular balance towards apoptosis.[10] Furthermore, CDK1 plays a role in regulating anti-apoptotic Bcl-2 family members; during prolonged mitotic arrest, CDK1 can phosphorylate Mcl-1, marking it for degradation and thereby releasing pro-apoptotic proteins like Bak.[11] In some contexts, CDK1 activation itself can be pro-apoptotic, and modulating this activity can overcome resistance to other therapies like paclitaxel (B517696).[12][13]
Role in DNA Damage Response and Synthetic Lethality
CDK1 is also intricately involved in the DNA damage response (DDR). CDK1 and CDK2 activity is necessary for the initial activation of DNA damage checkpoint and repair pathways, including the phosphorylation of key repair proteins like BRCA1 and CtIP to facilitate homologous recombination (HR) repair.[14][15] Inhibiting CDK1 can disrupt these repair processes, creating a synthetic lethal scenario when combined with DNA-damaging agents like chemotherapy or radiation.[8][14] By preventing efficient DNA repair, CDK1 inhibitors can sensitize cancer cells to the cytotoxic effects of genotoxic therapies, potentially overcoming treatment resistance.[2][16]
Landscape of CDK1 Inhibitors
The development of CDK inhibitors has evolved from first-generation, non-selective (pan-CDK) inhibitors to more selective molecules. While no inhibitor is exclusively specific to CDK1 and approved for therapy, several compounds with potent CDK1 inhibitory activity have been investigated extensively.[17]
Pan-CDK Inhibitors with CDK1 Activity
Early development focused on pan-CDK inhibitors, which target multiple CDKs. While this broad activity can be potent, it often comes with higher toxicity due to effects on normal cells.[18]
| Compound Name | Key Targets | IC50 (nM) vs. CDK1 | Developer/Origin | Reference |
| Flavopiridol (B1662207) (Alvocidib) | CDK1, 2, 4, 6, 7, 9 | ~30 | Sanofi-Aventis | [18][19] |
| Dinaciclib (SCH727965) | CDK1, 2, 5, 9 | 1 - 3 | Merck & Co. | [7][18] |
| AT7519 | CDK1, 2, 4, 6, 9 | Potent inhibitor | Astex Therapeutics | [18] |
| TG02 | CDK1, 2, 7, 9 | 9 | Tragara Pharmaceuticals | [18] |
| P276-00 | CDK1, 4, 9 | 79 | Piramal Life Sciences | [18] |
| Roscovitine (Seliciclib) | CDK1, 2 | ~700 | Cyclacel | [19] |
Table 1: Selected CDK inhibitors with significant activity against CDK1. IC50 values are approximate and can vary by assay conditions.
Selective CDK1 Inhibitors
More recently, efforts have focused on developing inhibitors with greater selectivity for CDK1 to improve the therapeutic window and reduce off-target toxicity. RO-3306 is a widely used tool compound in preclinical research due to its high selectivity for CDK1 over other CDKs.[16] However, its poor pharmacokinetic properties have precluded its clinical development.[17] The discovery of novel, potent, and selective CDK1 inhibitors remains an active area of research.[7]
Preclinical and Clinical Evidence
In Vitro and In Vivo Preclinical Models
Preclinical studies have consistently demonstrated the potential of CDK1 inhibition. In vitro, treatment of various cancer cell lines with CDK1 inhibitors leads to a reduction in cell proliferation, cell cycle arrest, and apoptosis.[7][20] In vivo, CDK1 inhibitor treatment in mouse models of lymphoma and hepatoblastoma resulted in decreased tumor growth and prolonged survival.[10] Animal models, including knockout mice, have been crucial in establishing that while other CDKs have cell-specific roles, CDK1 is the only CDK essential for mitotic progression in all proliferating mammalian cells.[1][21]
Clinical Trials Overview
Several pan-CDK inhibitors with CDK1 activity have advanced to clinical trials. While early trials with single agents showed limited responses, they established that plasma concentrations capable of modulating CDK activity could be achieved.[19] More promising results have emerged from combination therapies. For example, the sequential administration of a DNA-damaging agent followed by a CDK inhibitor like flavopiridol has shown synergistic cytotoxicity.[22]
| Drug | Phase | Cancer Type(s) | Key Findings / Status | Reference |
| Dinaciclib | Phase III | Leukemia (CLL), Breast Cancer, Melanoma | Showed significant anti-tumor effect in various cancers. Studied as monotherapy and in combination. | [18][23] |
| Flavopiridol | Phase II/III | Leukemia (CLL, AML), Lymphoma, Solid Tumors | Limited single-agent efficacy but promising results in combination with chemotherapy (e.g., cytarabine). | [18][22] |
| AT7519 | Phase II | Hematological Malignancies, Solid Tumors | Demonstrated activity in hematologic malignancies like multiple myeloma and mantle cell lymphoma. | [18] |
| Roscovitine | Phase II | Non-Small Cell Lung Cancer, Breast Cancer | Modest activity, explored in various combinations. | [17] |
Table 2: Overview of selected clinical trials involving pan-CDK inhibitors with CDK1 activity.
Key Experimental Protocols for Investigating CDK1 Inhibition
Standardized and reproducible assays are critical for evaluating the efficacy and mechanism of action of CDK1 inhibitors.
CDK1 Kinase Activity Assay (Luminescent)
This protocol is based on the principle of quantifying ATP consumption during the kinase reaction, such as in the ADP-Glo™ assay.[4]
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified CDK1/Cyclin B1.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., Histone H1)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer. Dilute the CDK1/Cyclin B1 enzyme and substrate peptide to desired working concentrations in 1x Kinase Assay Buffer.
-
Compound Plating: Serially dilute test inhibitors in DMSO, then further dilute in 1x Kinase Assay Buffer. Add 1-5 µL of the diluted inhibitor to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (blank) controls.
-
Enzyme Addition: Add 10-20 µL of the diluted CDK1/Cyclin B1 enzyme solution to all wells except the "blank" controls.
-
Reaction Initiation: Start the kinase reaction by adding 10-20 µL of ATP solution to all wells. The final ATP concentration should be close to the Km for CDK1 if known.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[4]
-
ATP Depletion & ADP Conversion: Stop the reaction and measure activity according to the assay kit manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP (incubate for 40 minutes at room temperature).
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes at room temperature).[4]
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Analysis: Subtract the "blank" reading from all other wells. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK1 inhibitor on cell cycle phase distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and DMSO vehicle
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in logarithmic growth phase (60-70% confluency) at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the CDK1 inhibitor or DMSO vehicle for a specified time period (e.g., 24 hours).
-
Cell Harvest:
-
Collect the culture medium (which may contain floating, arrested cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and model the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases.[24]
Apoptosis Detection Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis following treatment with a CDK1 inhibitor.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and DMSO vehicle
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer (provided with kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol (Section 5.2). A typical treatment time to observe apoptosis is 48 hours.
-
Cell Harvest: Harvest both floating and adherent cells as described previously. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Analysis: Use flow cytometry software to create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells/debris Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.
-
Future Directions and Conclusion
The therapeutic targeting of CDK1 remains a highly promising strategy in oncology. While first-generation pan-CDK inhibitors have faced challenges with toxicity and modest single-agent efficacy, they have paved the way for a more nuanced understanding of CDK biology.[18] Future efforts will likely focus on several key areas:
-
Development of Selective Inhibitors: The design of highly selective CDK1 inhibitors is crucial to improve the therapeutic index and minimize off-target effects.[7]
-
Rational Combination Therapies: Leveraging the role of CDK1 in the DNA damage response by combining CDK1 inhibitors with PARP inhibitors or specific chemotherapies holds significant potential to overcome resistance.[8][14]
-
Biomarker Identification: Identifying patient populations most likely to respond to CDK1 inhibition, such as tumors with MYC amplification or specific DNA repair defects, will be critical for clinical success.[10]
References
- 1. Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behind the wheel and under the hood: functions of cyclin-dependent kinases in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Structural Analysis of CDK1-IN-2 Bound to CDK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the structural and functional aspects of the inhibitor CDK1-IN-2 in complex with its target, CDK1. While a crystal structure of the specific this compound-CDK1 complex is not publicly available, this document synthesizes the known inhibitory data for this compound with general methodologies for kinase inhibition assays, cell-based assays, and structural analysis of CDK1-inhibitor complexes. This guide is intended to serve as a comprehensive resource for researchers in the fields of oncology, cell biology, and drug discovery.
Introduction to CDK1
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays an essential role in driving cells through the G2 phase and into mitosis. Its activity is tightly regulated by the binding of regulatory subunits called cyclins, primarily cyclin A and cyclin B. The activation of the CDK1-cyclin B complex is a critical event for the initiation of mitosis. Given its central role in cell proliferation, inhibition of CDK1 has emerged as a promising strategy for cancer therapy.
This compound: An Inhibitor of CDK1
This compound is a small molecule inhibitor of CDK1. The available data on its biological activity is summarized below.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Notes |
| IC50 | 5.8 µM | - | In vitro kinase assay.[1] |
| Cellular Effect | G2/M phase arrest | HCT-116 | Treatment with 0-19.8 µM for 24 hours.[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, this section provides representative methodologies for key experiments typically used to characterize CDK1 inhibitors.
In Vitro CDK1 Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK1. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide like Histone H1)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the CDK1/Cyclin B1 enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor (vehicle, e.g., DMSO).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry (Representative Protocol)
This protocol details a method to assess the effect of an inhibitor on the cell cycle distribution of a cancer cell line, such as HCT-116.
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., McCoy's 5a Medium with 10% FBS)[2]
-
This compound (or other test inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to attach overnight.[3]
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The cell cycle distribution (G1, S, and G2/M phases) is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase would indicate a G2/M arrest.
Structural Analysis
As of the latest available data, a crystal structure of CDK1 in complex with this compound has not been deposited in the Protein Data Bank (PDB). Therefore, a detailed structural analysis of the specific interactions between this compound and CDK1 is not possible at this time.
However, the general structural features of CDK1 and its binding to inhibitors can be understood from the numerous crystal structures of CDK1 in complex with other small molecules.
CDK1, like other kinases, has a bilobal structure with an N-terminal lobe and a C-terminal lobe. The ATP-binding site is located in the cleft between these two lobes. Small molecule inhibitors typically bind in this ATP pocket, forming hydrogen bonds with the hinge region that connects the two lobes and making van der Waals contacts with hydrophobic residues within the pocket. The specificity of inhibitors for CDK1 over other kinases is often achieved by exploiting subtle differences in the shape and amino acid composition of the ATP binding site.
Signaling Pathways and Experimental Workflows
CDK1 Signaling Pathway
The activity of CDK1 is central to the G2/M transition of the cell cycle. Its activation is a multi-step process involving cyclin binding and phosphorylation changes. The following diagram illustrates the core CDK1 activation pathway.
Caption: CDK1 Signaling Pathway for Mitotic Entry.
Experimental Workflow for CDK1 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK1 inhibitor.
Caption: Experimental Workflow for CDK1 Inhibitor Evaluation.
Conclusion
This compound is a documented inhibitor of CDK1 with an IC50 of 5.8 µM and has been shown to induce G2/M arrest in HCT-116 cancer cells. While specific structural data for its complex with CDK1 is currently unavailable, this guide provides a framework for its further investigation by presenting established protocols for its characterization. The provided diagrams of the CDK1 signaling pathway and a general experimental workflow offer a conceptual foundation for researchers aiming to develop and evaluate novel CDK1 inhibitors for cancer therapy. Further studies are warranted to elucidate the precise binding mode of this compound and to explore its full therapeutic potential.
References
In Silico Modeling of CDK1-IN-2 Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the interactions between Cyclin-Dependent Kinase 1 (CDK1) and its inhibitor, CDK1-IN-2. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of in silico modeling in the context of CDK1-targeted drug discovery.
Introduction to CDK1 and its Inhibition
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (CDC2), is a pivotal serine/threonine protein kinase that plays a crucial role in regulating the eukaryotic cell cycle.[1] Its activity is fundamental for the G1/S and G2/M phase transitions.[2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can selectively target CDK1 is a promising strategy in oncology.[5]
This compound has been identified as an inhibitor of CDK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 μM. Understanding the molecular interactions between CDK1 and inhibitors like this compound is paramount for the rational design of more potent and selective therapeutic agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate these interactions at an atomic level.
Quantitative Data on CDK1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Binding Affinity (Kd/Ki) | Reference |
| This compound | CDK1 | 5800 | Not Reported | N/A |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3 (CDK1) | Not Reported | [6] |
| Flavopiridol | Pan-CDK | 30 (CDK1) | Not Reported | [7] |
| NU6102 | CDK1, CDK2 | 9 (CDK1), 6 (CDK2) | Not Reported | [8] |
| Dinaciclib Analog (PubChem ID: 46916588) | CDK1 | Not Reported | Ki: 1070 nM | [3] |
Signaling Pathway of CDK1
The activity of CDK1 is tightly regulated throughout the cell cycle by the binding of cyclins and a series of phosphorylation and dephosphorylation events. The following diagram illustrates the core CDK1 signaling pathway.
Experimental and Computational Protocols
The in silico analysis of CDK1-inhibitor interactions typically follows a multi-step workflow. This section details the common experimental and computational protocols employed.
In Silico Inhibitor Identification Workflow
The following diagram outlines a typical workflow for the computational identification and evaluation of CDK1 inhibitors.
Detailed Methodologies
-
Protein Structure Retrieval: The three-dimensional crystal structure of human CDK1 is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 4Y72.
-
Protein Preparation: The retrieved protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This process typically involves:
-
Removal of water molecules and other non-essential ligands.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders and protonation states of ionizable residues at a physiological pH.
-
Energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation: The 2D or 3D structure of the inhibitor (e.g., this compound) is prepared using tools like ChemDraw or Maestro. The preparation involves:
-
Generation of a 3D conformation.
-
Assignment of correct atom types and charges.
-
Generation of possible ionization states at a given pH range.
-
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[9]
-
Grid Generation: A grid box is defined around the active site of CDK1. The dimensions of the grid are typically centered on the co-crystallized ligand in the experimental structure or defined by key active site residues.
-
Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations.[3] These programs employ search algorithms to explore the conformational space of the ligand within the defined grid and use a scoring function to estimate the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed based on their docking scores and the interactions they form with the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges).
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[9]
-
System Setup: The docked protein-ligand complex is placed in a periodic box of a chosen solvent model (e.g., TIP3P water). Counter-ions are added to neutralize the system.
-
Force Field: A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps. This typically involves a short period of simulation with restraints on the protein and ligand to allow the solvent to relax, followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm).
-
Production Run: A production MD simulation is run for a specified duration (typically ranging from nanoseconds to microseconds). The coordinates of the system are saved at regular intervals to generate a trajectory.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.
These calculations provide a more accurate estimation of the binding affinity than docking scores.
-
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy from MD simulation trajectories. These methods calculate the free energy of the complex, protein, and ligand in solution and combine them to estimate the binding free energy.
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous but computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway connecting them.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, offering a powerful and cost-effective approach to understanding protein-ligand interactions and guiding the design of novel therapeutics. The methodologies outlined in this guide provide a robust framework for investigating the interactions between CDK1 and its inhibitors, such as this compound. By combining techniques like molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular basis of inhibition, ultimately accelerating the development of more effective and selective CDK1-targeted cancer therapies.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore identification, docking and "in silico" screening for novel CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Cell Division: A Technical Guide to CDK1 Inhibition in Basic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CDK1 Signaling in Cell Division
CDK1 activity is tightly regulated throughout the cell cycle, primarily through its association with cyclin partners, activating and inhibitory phosphorylations, and the binding of CDK inhibitors (CKIs). The major cyclin partner for CDK1 in mitosis is Cyclin B. The CDK1/Cyclin B complex is the mature M-phase promoting factor (MPF) that drives entry into mitosis.
The activation of CDK1 is a multi-step process. Initially, CDK1 binds to Cyclin B. This complex is then phosphorylated by the CDK-activating kinase (CAK) on a conserved threonine residue. However, the complex is held in an inactive state by inhibitory phosphorylations on Threonine 14 and Tyrosine 15, catalyzed by the kinases Wee1 and Myt1.[4][5] The phosphatase Cdc25c removes these inhibitory phosphates, leading to the full activation of the CDK1/Cyclin B complex and the initiation of mitosis.[5]
Activated CDK1 phosphorylates a multitude of substrates, leading to nuclear envelope breakdown, chromosome condensation, and spindle formation.[3][6] The anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase, is both a target and a regulator of CDK1 activity, ensuring the timely degradation of cyclins and other mitotic proteins to allow for mitotic exit.[1]
Quantitative Data on CDK1 Inhibitors
The development of small molecule inhibitors has been instrumental in dissecting the multifaceted roles of CDK1. Below is a summary of the biochemical and cellular activities of several well-characterized CDK1 inhibitors.
| Inhibitor | CDK1 IC50/Ki | CDK2 IC50/Ki | Other Notable Targets (IC50/Ki) | Cellular Effects | Reference(s) |
| RO-3306 | 35 nM (Ki) | ~10-fold selective over CDK2 | Weakly inhibits CDK2/A and CDK9/T | G2/M arrest | [7] |
| Dinaciclib (SCH 727965) | 3 nM | 1 nM | CDK5 (1 nM), CDK9 (4 nM) | G2/M arrest, apoptosis | [8] |
| (R)-Roscovitine | 0.7 µM | 0.7 µM | CDK5, CDK7, CDK9 | G1/S and G2/M arrest | [8][9] |
| Flavopiridol (Alvocidib) | 30 nM | 100 nM | CDK4 (20 nM), CDK6 (60 nM), CDK7 (10 nM), CDK9 (10 nM) | G1 and G2/M arrest | [8] |
| AT7519 | 190 nM | 44 nM | CDK4 (67 nM), CDK5 (18 nM), CDK9 (<10 nM) | Cell cycle arrest | [8] |
| P276-00 | 79 nM | 224 nM | CDK4 (63 nM), CDK9 (20 nM) | G1/S and G2/M arrest | [8] |
| Cdk1/2 Inhibitor III | 0.6 nM | 0.5 nM | VEGFR2 (32 nM), GSK-3β (140 nM) | Proliferation inhibition in HCT-116, HeLa, and A375 cells | [10] |
| NU6102 | 9 nM | 6 nM | Highly selective for CDK2 over other CDKs in some studies | S phase entry inhibition | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK1 inhibitor activity. The following are representative protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the CDK1/Cyclin B complex.
Materials:
-
Recombinant human CDK1/Cyclin B kinase
-
Histone H1 as a substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[13]
-
Test inhibitor (e.g., CDK1-IN-2) at various concentrations
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, Histone H1, and the desired concentration of the test inhibitor.
-
Initiate the reaction by adding recombinant CDK1/Cyclin B and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a CDK1 inhibitor on cell cycle progression.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. A G2/M arrest will be indicated by an increase in the population of cells with 4N DNA content.
Immunoblotting for Mitotic Markers
This technique is used to assess the phosphorylation status of CDK1 substrates and other mitotic proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Lamin A/C, anti-CDK1 (pY15))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the phosphorylation of mitotic substrates like Histone H3 is indicative of mitotic entry, while a G2 arrest induced by a CDK1 inhibitor would show low levels of this marker.[14]
Visualizations
CDK1 Signaling Pathway
Caption: Simplified CDK1 activation pathway leading to mitosis.
Experimental Workflow for CDK1 Inhibitor Analysis
Caption: General workflow for characterizing a CDK1 inhibitor.
Logical Role of CDK1 in the Cell Cycle
References
- 1. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways that Regulate Cell Division: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 6. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cdk1 and Cdk2 activity levels determine the efficiency of replication origin firing in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cyclin A2-Cyclin-Dependent Kinase 2 Cooperates with the PLK1-SCFβ-TrCP1-EMI1-Anaphase-Promoting Complex/Cyclosome Axis To Promote Genome Reduplication in the Absence of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: CDK1-IN-2 Cell-Based Assay Protocol for HCT-116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving cells through the G2/M transition and into mitosis.[1] Its activity is tightly controlled by binding to Cyclin B and a series of phosphorylation and dephosphorylation events.[2][3] Due to its essential role in cell proliferation, aberrant CDK1 activity is often implicated in cancer, making it a key target for therapeutic intervention. The HCT-116 human colorectal carcinoma cell line is a widely used model in cancer research, characterized by its rapid proliferation and key mutations in major signaling pathways. This document provides a detailed protocol for assessing the cytotoxic effects of CDK1-IN-2, a small molecule inhibitor of CDK1, on HCT-116 cells using a luminescent cell viability assay.
Mechanism of Action and Signaling Pathway
CDK1, in complex with Cyclin B, forms the M-phase Promoting Factor (MPF).[1] The activation of this complex is a key checkpoint for entry into mitosis. During the G2 phase, the CDK1/Cyclin B complex is held in an inactive state by inhibitory phosphorylation carried out by Wee1 and Myt1 kinases. For the cell to enter mitosis, the phosphatase Cdc25 must remove these inhibitory phosphates.[2][3] Activated CDK1 then phosphorylates a multitude of downstream substrates, initiating chromosome condensation, nuclear envelope breakdown, and spindle formation. This compound is hypothesized to function by directly inhibiting the kinase activity of CDK1, preventing the phosphorylation of its downstream targets and thereby inducing cell cycle arrest at the G2/M boundary, ultimately leading to apoptosis in cancer cells.
References
Application Notes and Protocols for In Vivo Xenograft Studies of CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo xenograft model studies to evaluate the efficacy of CDK1-IN-2, a Cyclin-Dependent Kinase 1 (CDK1) inhibitor.
Introduction
Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of cell cycle progression, particularly at the G2/M transition.[1][2] Its dysregulation is a common feature in many cancers, making it a promising therapeutic target.[3][4] this compound is a small molecule inhibitor designed to target CDK1, thereby inducing cell cycle arrest and promoting apoptosis in cancer cells. Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic profile of this compound before clinical development.
Mechanism of Action
CDK1, in complex with its cyclin partners, orchestrates the entry into mitosis by phosphorylating a multitude of downstream substrates involved in chromatin condensation, nuclear envelope breakdown, and spindle formation.[2] this compound is hypothesized to competitively bind to the ATP-binding pocket of CDK1, inhibiting its kinase activity. This leads to a G2/M phase cell cycle arrest, preventing cancer cells from dividing and ultimately leading to apoptotic cell death.
Preclinical Rationale for Targeting CDK1
-
Overexpression in Tumors: CDK1 is frequently overexpressed in a wide range of human cancers compared to normal tissues, and its high expression often correlates with poor prognosis.[3][4]
-
Essential for Cell Division: As a master regulator of the cell cycle, inhibition of CDK1 directly impacts the proliferative capacity of cancer cells.[5][6]
-
Role in DNA Damage Response: CDK1 also plays a role in the DNA damage response.[5] Inhibition of CDK1 can sensitize cancer cells to DNA-damaging agents.[7]
Signaling Pathway of CDK1
Caption: Simplified CDK1 signaling pathway at the G2/M transition and the inhibitory action of this compound.
Experimental Protocol: In Vivo Efficacy Study of this compound in a Human Tumor Xenograft Model
This protocol describes a representative study to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Cell Line Selection and Culture
-
Cell Line: Select a human cancer cell line with documented high expression of CDK1 (e.g., HeLa - cervical cancer, A549 - lung cancer, MDA-MB-231 - breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Quality Control: Regularly test cells for mycoplasma contamination. Ensure cell viability is >95% before implantation.
Animal Model
-
Species/Strain: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions (e.g., individually ventilated cages) with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
Study Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC in water)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy, if applicable)
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle. Sonication may be required for a uniform suspension.[8] Prepare fresh daily.
-
Administer the formulation via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, once daily for 21 days.
-
Efficacy Endpoints and Monitoring
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical observations: Observe mice daily for any signs of distress or toxicity.
-
Tumor growth delay: Time for tumors to reach a predetermined size.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).
Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection: At the end of the study, collect tumor tissues for biomarker analysis.
-
Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67) and markers of apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Analyze the phosphorylation status of CDK1 substrates to confirm target engagement.
Data Presentation
Summarize all quantitative data in tables for clear comparison.
Table 1: this compound Administration Parameters in a Xenograft Model
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) |
| Tumor Model | Subcutaneous xenograft of a human cancer cell line |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 100 mg/kg/day (example range) |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water |
| Treatment Schedule | Daily |
| Study Duration | 21-28 days |
Table 2: Representative Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 25 | 825 | 45 |
| This compound | 50 | 450 | 70 |
| Positive Control | (Dose) | (Value) | (Value) |
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo xenograft study of this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound in xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing novel cancer therapeutics from preclinical discovery to clinical application. Careful selection of cell lines, appropriate study design, and thorough endpoint analysis are critical for successfully determining the therapeutic potential of CDK1 inhibitors like this compound.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK1-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK1-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in various cell culture experiments. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a key serine/threonine kinase that, in complex with its regulatory subunit Cyclin B, governs the G2/M transition and entry into mitosis.[1][2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor of CDK1 with a reported IC50 value of 5.8 µM. By inhibiting CDK1, this compound can induce cell cycle arrest at the G2/M phase, providing a valuable tool for studying cell cycle regulation and for potential anticancer drug development.
Data Presentation: In Vitro Inhibitory Activity
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of the reported in vitro inhibitory activity of this compound, along with data for other common CDK1 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | CDK1 | 5.8 µM | Not Specified | N/A |
| RO-3306 | CDK1 | 35 nM (in vitro kinase assay) | HeLa, T24, SQ20B, HFL1, MRC-5, RPE | [1][2] |
| Roscovitine (Seliciclib) | CDK1 | 2.7 µM | Various | [3] |
| Flavopiridol | CDK1 | 30 nM | Various | [3] |
| AT7519 | CDK1 | 190 nM | Various | [3] |
| BAY-1000394 | CDK1 | 5-25 nM | Various | [3] |
Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based) and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Recommended Concentration Ranges for Cell-Based Assays
Based on available data for CDK1 inhibitors, the following concentration ranges are recommended for initial experiments with this compound:
-
Cell Cycle Arrest (G2/M): 1 - 20 µM for 16-24 hours. A common starting point is 5 µM for 20 hours.[1]
-
Cell Viability/Cytotoxicity Assays: A broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of CDK1 Substrates: 1 - 10 µM for 4-24 hours to observe changes in the phosphorylation of downstream targets.
Signaling Pathway
The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and its regulation.
Caption: Regulation of CDK1/Cyclin B activity at the G2/M transition and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line and to calculate the GI50/IC50 value.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution and to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 16-24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
-
Western Blot Analysis of CDK1 Substrates
Objective: To assess the effect of this compound on the phosphorylation of downstream CDK1 substrates, such as Phospho-Histone H3 (Ser10), a marker of mitosis.
Materials:
-
Selected cancer cell line
-
6-well or 10 cm cell culture dishes
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or total Histone H3) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
References
CDK1-IN-2 solubility and preparation for in vitro assays
Application Notes: CDK1-IN-2
Topic: this compound Solubility and Preparation for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is cited as a Cyclin-dependent kinase 1 (CDK1) inhibitor with an IC₅₀ of 5.8 μM[1]. It is important to distinguish this compound from "CDK-IN-2" (also known as CDK inhibitor II), which is a potent and specific CDK9 inhibitor (IC₅₀: <8 nM)[2][3]. This document pertains specifically to the CDK1 inhibitor as referenced in the available literature.
Chemical Properties and Data Summary
This compound is a small molecule inhibitor targeting CDK1, a key serine/threonine kinase that governs the G2/M transition and progression through mitosis in the cell cycle[4][5]. Inhibition of CDK1 can lead to cell cycle arrest, particularly at the G2/M boundary, making it a target for anti-cancer drug development[1][6].
Quantitative Data Summary
| Parameter | Value | Cell Line / Conditions | Source |
| Target | CDK1 | - | MedChemExpress |
| IC₅₀ | 5.8 µM | Biochemical Assay | [1] |
| Biological Activity | G2/M Phase Arrest | HCT-116 Cells (24h treatment) | [1] |
| Effective Concentration | 0 - 19.8 µM | HCT-116 Cells | [1] |
Solubility and Stock Solution Preparation
Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. Like many kinase inhibitors, this compound has low solubility in aqueous solutions and requires an organic solvent for initial dissolution.
Solubility Profile
| Solvent | Solubility & Recommendations |
| DMSO | Recommended. High solubility. Ideal for preparing high-concentration stock solutions (e.g., 10-20 mM). For best results, use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[3]. |
| Ethanol | Limited solubility. Not recommended for primary stock solutions but can be used as a co-solvent in some in vivo formulations[7]. |
| Water / PBS | Insoluble. Do not attempt to dissolve the compound directly in aqueous buffers. Dilutions from a DMSO stock into aqueous media should be done carefully to avoid precipitation[8]. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration. (Note: The molecular weight must be obtained from the supplier, as it is not available in the search results).
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
-
Aliquot Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes[8]. Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
CDK1 Signaling Pathway
CDK1 activity is tightly regulated to ensure orderly progression through the cell cycle. Its activation at the G2/M transition is a critical control point. The pathway involves association with Cyclin B, activating phosphorylation by CAK, and removal of inhibitory phosphates by Cdc25 phosphatases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting CDK1 Inhibition by CDK1-IN-2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, particularly at the G2/M transition. Its activity is essential for entry into mitosis. Dysregulation of CDK1 is often observed in various cancers, making it an attractive target for therapeutic intervention. CDK1-IN-2 is a small molecule inhibitor of CDK1 with an IC50 of 5.8 µM. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of CDK1 in response to treatment with this compound. The protocol includes methods for cell culture, treatment, protein extraction, and immunoblotting, as well as data analysis and visualization of the relevant signaling pathway.
Data Presentation
The following table summarizes the expected quantitative results from a Western blot experiment designed to measure the inhibition of CDK1 by this compound. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a percentage of the vehicle-treated control.
| Treatment Group | CDK1 Protein Level (% of Control) | Phospho-CDK1 (Tyr15) Level (% of Control) | Cyclin B1 Protein Level (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (5 µM) | 98% | 150% | 110% |
| This compound (10 µM) | 95% | 250% | 125% |
| This compound (20 µM) | 92% | 400% | 140% |
Note: Increased Phospho-CDK1 (Tyr15) indicates inactive CDK1, demonstrating the inhibitory effect of this compound. A modest increase in Cyclin B1 levels is expected with G2/M arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) or HCT-116 (human colon cancer) cells are recommended as they are well-characterized and commonly used in cell cycle studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells in 100 mm culture dishes and allow them to attach and grow for 24 hours to reach 70-80% confluency.
-
Synchronization (Optional but Recommended): To enrich for cells in the G2/M phase where CDK1 is most active, treat cells with 100 ng/mL nocodazole (B1683961) for 16-18 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to final concentrations (e.g., 0, 5, 10, and 20 µM). The final DMSO concentration in the media should not exceed 0.1%.
-
Incubation: Remove the old media and add the media containing the different concentrations of this compound. Incubate the cells for 6-24 hours. The optimal incubation time should be determined empirically.
Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each dish.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle shaking.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions are:
-
Rabbit anti-CDK1 (1:1000)
-
Rabbit anti-Phospho-CDK1 (Tyr15) (1:1000)
-
Rabbit anti-Cyclin B1 (1:1000)[1]
-
Mouse anti-β-actin (1:5000) (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin).
Mandatory Visualizations
CDK1 Signaling Pathway and Inhibition
Caption: CDK1 activation pathway and the mechanism of its inhibition by this compound.
Western Blot Experimental Workflow
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with the CDK1 Inhibitor RO-3306
Introduction
Cyclin-dependent kinase 1 (CDK1), a key serine/threonine kinase, is a crucial regulator of the cell cycle, particularly in orchestrating the G2/M transition and progression through mitosis.[1][2] The activity of CDK1 is tightly controlled by its association with cyclin partners, primarily cyclin B.[2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][3] Small molecule inhibitors of CDK1 can induce cell cycle arrest, providing a valuable tool for studying cell cycle mechanics and for potential anti-cancer therapies.[1]
RO-3306 is a potent and selective inhibitor of CDK1.[4][5] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of the CDK1/cyclin B1 complex.[5] This inhibition prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to a reversible arrest of cells at the G2/M boundary.[5][6] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in mammalian cells using RO-3306, followed by quantitative analysis of cell cycle distribution by flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
This protocol is based on the principle that the CDK1 inhibitor RO-3306 will arrest cells in the G2/M phase of the cell cycle. Flow cytometry is then used to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent intercalating agent, propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit approximately double the fluorescence intensity. Cells in the S phase, which are actively replicating their DNA, will have an intermediate level of fluorescence.
Quantitative Data Summary
The potency of RO-3306 and its effect on cell cycle distribution can vary depending on the cell line and experimental conditions. The following tables provide a summary of reported IC50 values and an example of expected cell cycle distribution changes after treatment.
Table 1: IC50 Values of RO-3306 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 1.14 - 3.2 |
| RKO | Colon Carcinoma | 2.0 |
| SW480 | Colon Carcinoma | 2.2 |
| SJSA-1 | Osteosarcoma | 4.55 |
| SKOV3 | Ovarian Cancer | 16.92 |
| HEY | Ovarian Cancer | 10.15 |
| PA-1 | Ovarian Cancer | 7.24 |
| OVCAR5 | Ovarian Cancer | 8.74 |
| IGROV1 | Ovarian Cancer | 13.89 |
Note: IC50 values are dependent on the assay conditions and duration of treatment. The data presented are representative values from published studies.[4][7]
Table 2: Representative Cell Cycle Distribution Analysis in Ovarian Cancer Cells (OVCAR5 and SKOV3) Treated with RO-3306
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| OVCAR5 | Control (DMSO) | 55.54 | Not Reported | Not Reported |
| 25 µM RO-3306 | 22.04 | Not Reported | Increased by 35.75% | |
| SKOV3 | Control (DMSO) | 57.94 | Not Reported | Not Reported |
| 25 µM RO-3306 | 29.20 | Not Reported | Increased by 34.55% |
Data adapted from a study on ovarian cancer cells.[7] The specific percentages for S phase were not detailed in the source but a significant increase in the G2/M population was observed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK1 signaling pathway and the experimental workflow for analyzing cell cycle arrest.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the CDK1 Inhibitor RO-3306 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase). In many cancers, dysregulation of the cell cycle is a hallmark, often involving the overexpression and hyperactivity of CDKs. This makes CDK1 an attractive target for therapeutic intervention. The selective CDK1 inhibitor, RO-3306, has demonstrated potent anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis.[1]
A promising strategy in cancer therapy is the combination of targeted agents, such as CDK1 inhibitors, with conventional chemotherapy. The rationale for this approach lies in the potential for synergistic effects, where the combined treatment is more effective than the sum of its individual components. By arresting cancer cells at the G2/M checkpoint, CDK1 inhibition can sensitize them to the DNA-damaging effects of various chemotherapeutic agents, leading to enhanced cancer cell death.[2]
These application notes provide a comprehensive overview of the preclinical use of the specific CDK1 inhibitor, RO-3306, in combination with standard chemotherapy agents. This document includes quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Signaling Pathways and Mechanism of Action
CDK1 in G2/M Checkpoint Regulation
CDK1, in complex with Cyclin B, is the master regulator of the G2/M transition. Its activation is tightly controlled by a series of phosphorylation and dephosphorylation events. The kinases Wee1 and Myt1 hold CDK1 in an inactive state through inhibitory phosphorylations. As the cell prepares to enter mitosis, the phosphatase Cdc25 is activated, which in turn removes the inhibitory phosphates from CDK1, leading to its activation and the initiation of mitosis.[3] In the presence of DNA damage, checkpoint kinases like ATM and ATR are activated, which ultimately leads to the inhibition of Cdc25 and sustained inactivation of CDK1, thus preventing entry into mitosis with damaged DNA.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitotic Entry and Exit Using CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK1-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), to investigate the molecular mechanisms governing mitotic entry and exit. The protocols and data presented herein are tailored for cell biology research and preclinical drug discovery settings. For the purpose of these notes, and based on extensive documentation for similar applications, the well-characterized CDK1 inhibitor RO-3306 is used as a representative example of a selective CDK1 inhibitor.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is the master regulator of the G2/M transition and mitotic progression in eukaryotic cells.[1][2][3] The activation of the CDK1/Cyclin B complex drives cells into mitosis by phosphorylating a multitude of substrates that orchestrate dramatic cellular changes, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[4][5] Conversely, the inactivation of CDK1, primarily through the degradation of Cyclin B, is essential for mitotic exit and the transition to the G1 phase.[1][6]
Selective inhibition of CDK1 offers a powerful tool to reversibly arrest cells at the G2/M boundary, enabling synchronized cell populations for detailed biochemical and cytological analysis of mitotic entry.[7][8][9] Furthermore, acute inhibition of CDK1 in mitotically arrested cells can artificially induce mitotic exit, providing a means to dissect the events that follow CDK1 inactivation.[1]
Quantitative Data
The selection of a suitable CDK1 inhibitor is critical for specific and reproducible experimental outcomes. The following table summarizes the in vitro inhibitory concentrations (IC50) of several CDK inhibitors, highlighting the selectivity profile where data is available.
| Compound Name | Target(s) | IC50 (nM) | Reference(s) |
| RO-3306 | CDK1 /Cyclin B1 | 35 | [10] |
| CDK2/Cyclin A | 350 | [10] | |
| CDK2/Cyclin E | 350 | [10] | |
| (R)-roscovitine | CDK1 | 2700 | [11] |
| CDK2 | 100 | [11] | |
| CDK7 | 500 | [11] | |
| CDK9 | 800 | [11] | |
| Dinaciclib | CDK1 | 3 | [11] |
| CDK2 | 1 | [11] | |
| CDK5 | 1 | [11] | |
| CDK9 | 4 | [11] | |
| AT7519 | CDK1 | 190 | [11] |
| CDK2 | 44 | [11] | |
| CDK4 | 67 | [11] | |
| CDK5 | 18 | [11] | |
| CDK9 | <10 | [11] | |
| P276-00 | CDK1 | 79 | [11] |
| CDK2 | 224 | [11] | |
| CDK4 | 63 | [11] | |
| CDK9 | 20 | [11] |
Note: The IC50 values can vary depending on the assay conditions.
Signaling Pathways
CDK1 Activation and Mitotic Entry
The activation of CDK1 is a tightly regulated process involving multiple feedback loops that ensure a switch-like entry into mitosis. The pathway diagram below illustrates the key regulatory events leading to CDK1 activation.
Caption: CDK1 activation pathway for mitotic entry.
CDK1 Inactivation and Mitotic Exit
Mitotic exit is triggered by the inactivation of CDK1, primarily through the ubiquitin-mediated proteolysis of Cyclin B, which is initiated by the Anaphase-Promoting Complex/Cyclosome (APC/C). This process is also subject to intricate regulation.
Caption: CDK1 inactivation pathway for mitotic exit.
Experimental Protocols
Protocol 1: Cell Synchronization at the G2/M Boundary
This protocol describes a single-step method to synchronize cultured mammalian cells at the G2/M transition using a selective CDK1 inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, T24, SQ20B)[12]
-
Complete cell culture medium
-
This compound (e.g., RO-3306) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell fixation and permeabilization buffers
-
Propidium (B1200493) iodide (PI) or DAPI solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Inhibitor Treatment: Add this compound to the culture medium to a final concentration that effectively arrests cells in G2. For RO-3306, a concentration of 5-10 µM is commonly used.[9][12] The optimal concentration and incubation time should be determined empirically for each cell line.[8][13] Incubate for 16-24 hours.
-
Verification of Arrest (Flow Cytometry): a. Harvest a sample of the treated cells and a control sample of untreated cells. b. Wash cells with PBS and fix them (e.g., with 70% ethanol). c. Stain the cells with a DNA dye such as propidium iodide. d. Analyze the cell cycle distribution by flow cytometry. A successful G2/M arrest will show a significant accumulation of cells with 4N DNA content.[14]
Protocol 2: Study of Mitotic Entry Following Release from G2/M Arrest
This protocol allows for the synchronous entry of cells into mitosis after washing out the CDK1 inhibitor.
Materials:
-
Cells synchronized at the G2/M boundary (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Microscope for live-cell imaging or materials for downstream analysis (e.g., lysis buffers for Western blotting)
Procedure:
-
Release from Arrest: To release the cells from the G2 block, aspirate the medium containing the CDK1 inhibitor.
-
Wash: Gently wash the cells twice with pre-warmed PBS to ensure complete removal of the inhibitor.
-
Add Fresh Medium: Add pre-warmed complete culture medium without the inhibitor.
-
Time-Course Analysis: a. Mitotic Entry: Cells will rapidly enter mitosis. This can be observed by phase-contrast microscopy (cells rounding up) or by monitoring mitotic markers (e.g., Histone H3 phosphorylation at Ser10) by Western blotting or immunofluorescence at various time points post-release (e.g., 0, 15, 30, 45, 60 minutes).[8] b. Mitotic Progression: The synchronized population can be followed through the different stages of mitosis.
Protocol 3: Induction of Mitotic Exit
This protocol describes how to induce mitotic exit in cells arrested in mitosis using a CDK1 inhibitor.
Materials:
-
Cells arrested in mitosis (e.g., using a microtubule poison like nocodazole (B1683961) or taxol).
-
This compound (e.g., RO-3306)
-
Microscope for observing morphological changes.
-
Reagents for analyzing mitotic exit markers (e.g., antibodies against dephosphorylated MPM2 epitopes).
Procedure:
-
Mitotic Arrest: Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole for 12-16 hours) to accumulate a population of mitotic cells.
-
CDK1 Inhibition: To the mitotically arrested cells, add this compound (e.g., 5-10 µM RO-3306) to the culture medium.
-
Observation of Mitotic Exit: The inhibition of CDK1 will override the mitotic arrest signal and induce events of mitotic exit, such as chromosome decondensation and cytokinesis (in the absence of microtubule poisons that block this). These events can be monitored by live-cell imaging or by fixing cells at different time points and staining for relevant markers.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell synchronization experiment to study mitotic entry.
Caption: Workflow for G2/M synchronization and release.
Conclusion
The use of selective CDK1 inhibitors like this compound provides a robust and versatile method for dissecting the complex regulation of mitotic entry and exit. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental processes of cell division and for the development of novel therapeutic strategies targeting the cell cycle. The reversibility of these inhibitors is a key advantage, allowing for the study of dynamic cellular processes in a synchronized and controlled manner.[7][8]
References
- 1. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Anticancer Drugs Using CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK1-IN-2, a known inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in high-throughput screening (HTS) campaigns to identify and characterize potential anticancer drug candidates. The protocols outlined below cover both biochemical and cell-based assays suitable for automated screening platforms.
Introduction to CDK1 as an Anticancer Drug Target
Cyclin-Dependent Kinase 1 (CDK1) is a critical enzyme that, in complex with its regulatory subunit Cyclin B, governs the G2/M transition and progression through mitosis in the cell cycle.[1] In numerous cancer types, the regulation of CDK1 is disrupted, leading to uncontrolled cell proliferation, a hallmark of cancer.[2] Consequently, inhibiting CDK1 activity has emerged as a promising therapeutic strategy for cancer treatment. This compound is a small molecule inhibitor of CDK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 5.8 μM.[3] It has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, making it a valuable tool for cancer research and drug discovery.[3]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables include representative IC₅₀ values for other well-characterized CDK1 inhibitors to provide a comparative context for screening results.
Table 1: In Vitro Inhibitory Activity of Various CDK Inhibitors Against CDK1
| Compound | CDK1 IC₅₀ (μM) | Reference |
| This compound | 5.8 | [3] |
| Roscovitine | 0.65 | [4] |
| AT7519 | 0.19 | [5] |
| Flavopiridol | 0.03 | [5] |
| NU2058 | 65 | [6] |
| NU6102 | 11 | [6] |
Table 2: Antiproliferative Activity of CDK Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Antiproliferative IC₅₀ (μM) | Reference |
| Roscovitine | Average of 60 cell lines | Various | 16 | [4] |
| NU2058 | MCF7 | Breast Cancer | ~30-40 | [6] |
| Kaempferol | MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 43.86 | [7] |
| Kaempferol | MDA-MB-468 (2D) | Triple-Negative Breast Cancer | 48.47 | [7] |
Signaling Pathway
The following diagram illustrates the central role of the CDK1/Cyclin B complex in regulating the G2/M transition of the cell cycle. Inhibition of this complex by compounds like this compound leads to cell cycle arrest.
Experimental Protocols
The following are detailed protocols for high-throughput screening of compounds like this compound.
Biochemical Kinase Assay (Luminescent)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the CDK1/Cyclin B1 complex. A common method is to quantify the amount of ATP remaining after the kinase reaction using a luminescent readout.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., from a commercial kit)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® MAX reagent (or similar)
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
384-well white, opaque plates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds from a library into the wells of a 384-well plate. Include wells with DMSO only for 0% inhibition (negative control) and a known CDK1 inhibitor like this compound for 100% inhibition (positive control).
-
Enzyme and Substrate Preparation: Prepare a 2X solution of CDK1/Cyclin B1 enzyme and CDK substrate peptide in kinase assay buffer.
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well of the compound plate.
-
ATP Addition: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Signal Generation: Add 10 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits".
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of compounds on the proliferation of cancer cells. A decrease in cell viability is indicative of potential anticancer activity.
Materials:
-
Cancer cell line known to be sensitive to CDK1 inhibition (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
384-well clear-bottom, white-walled tissue culture plates
Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and this compound in complete medium. Add 10 µL of the diluted compounds to the appropriate wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value for each active compound using a suitable data analysis software.
High-Content Imaging for Cell Cycle Analysis
This assay provides a more detailed phenotypic readout by visualizing and quantifying the proportion of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (as a positive control)
-
Hoechst 33342 (for DNA staining)
-
Antibody against a mitotic marker (e.g., Phospho-Histone H3)
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
384-well imaging plates (e.g., black-walled, clear-bottom)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the cell-based proliferation assay protocol. A shorter incubation time (e.g., 24 hours) is often used for cell cycle analysis.
-
Cell Fixation and Permeabilization: After incubation, carefully remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes. Wash the cells and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary antibody against the mitotic marker. After washing, incubate with the fluorescently labeled secondary antibody.
-
DNA Staining: Incubate the cells with Hoechst 33342 to stain the DNA.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells based on the nuclear stain and quantify the intensity of the mitotic marker to determine the percentage of cells in the G2/M phase.
Data Analysis: Quantify the dose-dependent increase in the percentage of cells in the G2/M phase for active compounds.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and validate CDK1 inhibitors.
References
- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting CDK1-IN-2 insolubility in aqueous solutions
Welcome to the technical support center for CDK1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Due to its hydrophobic nature, this compound is insoluble in water and aqueous buffers alone.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: How should I store the solid compound and the DMSO stock solution of this compound?
A4:
-
Solid Compound: Store the lyophilized powder of this compound at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer/media.
Potential Causes:
-
The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain the solubility of the compound.
-
Improper mixing technique upon dilution.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound, while remaining non-toxic to your cells (typically ≤ 0.5%).
-
-
Modify the Dilution Protocol:
-
Serial Dilution in DMSO: Before diluting into your final aqueous solution, perform intermediate serial dilutions of your high-concentration DMSO stock in pure DMSO to get closer to your final desired concentration.
-
Correct Order of Addition: Always add the DMSO stock solution of this compound to the aqueous buffer/media, and not the other way around. This ensures that the DMSO is rapidly and evenly dispersed.
-
Rapid Mixing: Immediately after adding the DMSO stock to the aqueous solution, vortex or pipette vigorously to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
-
Employ Physical Dissolution Aids:
-
Gentle Warming: Gently warm your aqueous solution (e.g., to 37°C) before adding the this compound DMSO stock. This can increase the solubility of the compound. However, be cautious with temperature-sensitive compounds.
-
Sonication: If a precipitate has already formed, brief sonication in a water bath sonicator can help to break up the particles and aid in redissolving the compound.
-
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 73 mg/mL (≥ 200.65 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1] |
| Ethanol | ≥ 73 mg/mL | |
| Water | Insoluble |
Data sourced from supplier datasheets.[1]
Data Presentation: Preparation of this compound Stock Solutions in DMSO
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.72 mL | 13.6 mL | 27.2 mL |
| 5 mM | 0.544 mL | 2.72 mL | 5.44 mL |
| 10 mM | 0.272 mL | 1.36 mL | 2.72 mL |
Molecular Weight of this compound is assumed to be approximately 366.4 g/mol for calculation purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW ~366.4 g/mol ), this would be approximately 272 µL.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the 10 mM stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of HCT-116 Cells with this compound
This protocol provides a general guideline for treating a human colorectal carcinoma cell line (HCT-116) with this compound. This should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed HCT-116 cells in a suitable culture plate (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can dilute the 10 mM stock 1:1000 in the medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A study on HCT-116 cells with a CDK1 inhibitor showed effects after 24 hours.[2]
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or protein analysis by Western blotting.
-
Visualizations
References
Technical Support Center: Stabilizing CDK1-IN-2 in Cell Culture Media
Disclaimer: The following troubleshooting guides and FAQs are based on general best practices for handling small molecule inhibitors in cell culture. Specific stability data and degradation pathways for a compound explicitly named "CDK1-IN-2" are not publicly available. The advice provided is based on the known chemical properties of common kinase inhibitor scaffolds and should be adapted to your specific experimental context.
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues with the stability and degradation of the cyclin-dependent kinase 1 (CDK1) inhibitor, this compound, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected phenotype after treatment with this compound. Could the inhibitor be degrading in my culture medium?
A1: Yes, a loss of biological activity can be a strong indicator of compound degradation. Small molecule inhibitors can be susceptible to degradation in the aqueous and complex environment of cell culture media. Factors such as the chemical structure of the inhibitor, the pH and composition of the media, the presence of serum, incubation temperature, and exposure to light can all influence its stability. Some compounds may be stable for days, while others can degrade within hours.[1]
Q2: What are the common chemical degradation pathways for small molecule inhibitors like this compound in cell culture media?
A2: While the specific structure of this compound is not publicly available, kinase inhibitors often contain heterocyclic rings (like pyrimidine (B1678525) or purine) and amide bonds. Potential degradation pathways for such structures in aqueous media include:
-
Hydrolysis: The cleavage of chemical bonds by water. Amide bonds are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the media.[1][2][3][4]
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by trace metals or light.
-
Photodegradation: Many heterocyclic compounds can be degraded upon exposure to light, especially UV light.[5]
Q3: How should I prepare and store my stock solution of this compound to maximize its stability?
A3: Proper handling and storage of your stock solution are critical for maintaining the integrity of the inhibitor.
-
Solvent Selection: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize repeated freeze-thaw cycles.[1] DMSO is hygroscopic (absorbs moisture), so ensure vials are tightly sealed.
-
Light Protection: If the compound is light-sensitive, protect the stock solution from light by using amber vials or wrapping them in foil.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, media components can interact with and degrade small molecules. Certain amino acids or vitamins in the media could potentially react with the inhibitor.[6] The pH of the media is also a critical factor, as it can influence the rate of hydrolysis.[6] Serum proteins, on the other hand, can sometimes have a stabilizing effect by binding to the compound.
Q5: Should I be concerned about the inhibitor adsorbing to my labware?
A5: Adsorption to plastic surfaces of cell culture plates, tubes, and pipette tips is a potential cause for the apparent loss of a compound from the media.[6] This is more common with hydrophobic compounds. Using low-protein-binding labware can help mitigate this issue.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Loss of Inhibitor Activity Over Time | Chemical Degradation: The inhibitor is unstable in the cell culture medium. | 1. Perform a Stability Study: Assess the stability of this compound in your specific media over the time course of your experiment using an analytical method like HPLC-MS. 2. Refresh the Medium: For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals.[1] 3. Optimize Media Conditions: If possible, test stability in different media formulations or buffer systems to identify reactive components.[6] |
| Photodegradation: The inhibitor is sensitive to light. | 1. Protect from Light: Conduct experiments in low-light conditions and use plates with opaque sides. Keep stock solutions and media containing the inhibitor protected from light. | |
| Inconsistent Results Between Experiments | Inconsistent Stock Solution: The inhibitor stock solution may have degraded or precipitated. | 1. Prepare Fresh Stock: Prepare a fresh stock solution from powder. 2. Proper Storage: Ensure stock solutions are aliquoted and stored correctly at -20°C or -80°C to avoid freeze-thaw cycles.[1] 3. Check for Precipitation: Before use, visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve. |
| Variable Adsorption: The amount of inhibitor adsorbing to labware varies. | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and pipette tips.[6] 2. Include Controls: Run a control without cells to assess the extent of non-specific binding to the plasticware.[6] | |
| High Cellular Toxicity at Expected Efficacious Concentrations | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | 1. Minimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[1] 2. Run a Vehicle Control: Always include a control with the same final concentration of the solvent to assess its effect on the cells.[1] |
| Degradation Product Toxicity: A degradation product of the inhibitor may be toxic. | 1. Assess Stability: Determine the stability of the inhibitor and identify any major degradation products. 2. Use Fresh Preparations: Always prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment.[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final working concentration (e.g., 10 µM).
-
Time Course Setup: Aliquot the working solution into multiple sterile, low-protein-binding microcentrifuge tubes (one for each time point).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube for analysis. The t=0 sample should be processed immediately.
-
Sample Preparation for HPLC-MS:
-
To 100 µL of the media sample, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the t=0 time point to determine the percentage of this compound remaining.
-
Hypothetical Stability Data of a Small Molecule Inhibitor
| Time (hours) | % Inhibitor Remaining (Medium A) | % Inhibitor Remaining (Medium B) | % Inhibitor Remaining (Medium A + Serum) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 98 | 99 |
| 4 | 88 | 94 | 97 |
| 8 | 75 | 85 | 92 |
| 24 | 40 | 65 | 80 |
| 48 | 15 | 40 | 68 |
| 72 | <5 | 25 | 55 |
This table presents hypothetical data to illustrate how stability can vary under different conditions.
Visualizations
Caption: Workflow for assessing inhibitor stability in cell culture media.
Caption: Troubleshooting logic for loss of inhibitor activity.
Caption: CDK1 inhibition and potential inhibitor degradation pathway.
References
- 1. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from CDK1-IN-2 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals using CDK1-IN-2 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter, helping you to interpret unexpected results and guide your future experimental steps.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The primary expected outcome of treating proliferating cells with this compound is arrest at the G2/M phase of the cell cycle. This is because CDK1 is a key driver of the G2 to M phase transition.
Q2: What is the reported IC50 for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against CDK1 is 5.8 μM. However, the effective concentration in cell-based assays can vary depending on the cell type, treatment duration, and experimental conditions.
Q3: My cells are not arresting in G2/M as expected. What could be the reason?
A3: Several factors could contribute to a lack of G2/M arrest. These include:
-
Suboptimal concentration: The concentration of this compound may be too low for your specific cell line.
-
Cell line resistance: Some cell lines may have intrinsic resistance mechanisms.
-
Compound inactivity: Ensure the compound has been stored correctly and is not degraded.
-
Timing of analysis: The G2/M arrest may be transient. It is advisable to perform a time-course experiment.
Q4: I am observing high levels of cell death instead of cell cycle arrest. Is this normal?
A4: While G2/M arrest is the primary expected outcome, prolonged or potent inhibition of CDK1 can lead to apoptosis (programmed cell death), especially in cancer cells. This phenomenon, often termed "mitotic catastrophe," can occur when cells are unable to properly complete mitosis. However, if you observe rapid and widespread cell death at concentrations expected to induce arrest, it could also indicate off-target effects or extreme sensitivity of your cell line.
Troubleshooting Unexpected Results
Scenario 1: Weaker than Expected G2/M Arrest
If you observe a less pronounced G2/M arrest than anticipated, or no arrest at all, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported IC50 (e.g., 1-20 μM). |
| Incorrect Timing of Analysis | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the time point of maximal G2/M arrest. |
| Cell Line-Specific Insensitivity | Verify CDK1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to CDK1 inhibition. |
| Compound Degradation | Ensure proper storage of this compound (as recommended by the supplier). Prepare fresh stock solutions. |
Experimental Workflow for Troubleshooting Weak G2/M Arrest
Scenario 2: Unexpected Cell Phenotypes - Apoptosis, Senescence, or Polyploidy
Beyond a simple G2/M arrest, treatment with CDK1 inhibitors can sometimes lead to other cellular fates.
Observed Phenotype and Potential Interpretation
| Observed Phenotype | Potential Interpretation & Next Steps |
| Increased Apoptosis | The G2/M arrest may be cytotoxic in your cell line. This could be an on-target effect (mitotic catastrophe) or due to off-target effects. Next Steps: Confirm apoptosis using markers like cleaved caspase-3 and PARP. |
| Induction of Senescence | Prolonged cell cycle arrest can sometimes lead to a senescent state.[1][2][3][4][5][6] Next Steps: Perform a senescence-associated β-galactosidase (SA-β-gal) assay. |
| Appearance of Polyploid Cells (>4N DNA Content) | Inhibition of CDK1 can sometimes lead to endoreduplication, where cells re-replicate their DNA without dividing, resulting in polyploidy.[7][8][9] Next Steps: Quantify the polyploid population using flow cytometry and visualize cellular morphology. |
Experimental Workflow for Investigating Unexpected Phenotypes
Detailed Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the cell cycle distribution of a cell population.[10][11][12][13][14]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for Cell Cycle and Apoptosis Markers
This protocol allows for the detection of specific proteins to assess the molecular effects of this compound treatment.[15][16][17][18]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved Caspase-3, anti-PARP, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain identifies senescent cells.[19][20][21][22][23]
Materials:
-
PBS
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Procedure:
-
Seed and treat cells in a multi-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Staining Solution to each well.
-
Incubate the plate at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Signaling Pathway and Experimental Logic
Canonical CDK1 Signaling Pathway
References
- 1. Cyclin A2-Cyclin-Dependent Kinase 2 Cooperates with the PLK1-SCFβ-TrCP1-EMI1-Anaphase-Promoting Complex/Cyclosome Axis To Promote Genome Reduplication in the Absence of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual Cdk1/2 activity after DNA damage promotes senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cyclin-Dependent Kinase 1 Inhibition Potentiates the Proliferation of Tonsil-Derived Mesenchymal Stem Cells by Delaying Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk2 suppresses cellular senescence induced by the c-myc oncogene [research.unipd.it]
- 7. JCI Insight - CDK2 inhibition produces a persistent population of polyploid cancer cells [insight.jci.org]
- 8. SP600125 suppresses Cdk1 and induces endoreplication directly from G2 phase, independent of JNK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. buckinstitute.org [buckinstitute.org]
- 20. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 21. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 22. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 23. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of CDK1-IN-2 in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of the Cyclin-Dependent Kinase 1 (CDK1) inhibitor, CDK1-IN-2, in normal cell lines during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with this compound in my normal cell line experiments?
A1: High cytotoxicity in normal cell lines when using this compound can be attributed to several factors:
-
On-Target Effects: CDK1 is a crucial regulator of the cell cycle, and its inhibition will inevitably impact the proliferation of normal, actively dividing cells. This on-target effect is often more pronounced in rapidly proliferating cell lines.
-
Cell-Cycle-Dependent Toxicity: The cytotoxic effects of CDK1 inhibitors are often dependent on the cell cycle phase. Normal cells are particularly sensitive to CDK1 inhibition when they are actively progressing through the G2/M phase of the cell cycle.[1][2] If your experimental conditions promote active proliferation, you may observe higher toxicity.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target activities, binding to other kinases or cellular proteins, which can contribute to cytotoxicity. The selectivity profile of this compound is not extensively published, making it important to consider this possibility.
-
High Inhibitor Concentration: Using a concentration of this compound that is significantly above the half-maximal inhibitory concentration (IC50) for your specific cell line can lead to increased off-target effects and general cellular stress, resulting in cytotoxicity.
-
Prolonged Exposure: Continuous and prolonged exposure to the inhibitor can lead to an accumulation of cytotoxic effects.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal concentration of this compound should be empirically determined for each normal cell line used in your experiments. A standard approach is to perform a dose-response curve and determine the IC50 value.
-
Recommendation: Start with a broad range of concentrations and use a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity after a defined exposure time (e.g., 24, 48, 72 hours). The goal is to identify the lowest concentration that effectively inhibits CDK1 without causing excessive cell death.
Q3: What are some strategies to mitigate the cytotoxicity of this compound in my normal cell cultures?
A3: Several strategies can be employed to manage the cytotoxic effects of this compound:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of the inhibitor for the shortest possible duration to achieve the desired biological effect.
-
Cell Cycle Synchronization: Synchronizing the cells in a specific phase of the cell cycle, such as G1, where they are less sensitive to CDK1 inhibition, can significantly reduce cytotoxicity.[1][2] A common method for this is a double thymidine (B127349) block.
-
Use of Quiescent Cells: If your experimental design allows, consider using quiescent (G0) cells, which are less dependent on CDK1 activity for survival.
-
Co-treatment with Protective Agents: While specific agents for this compound are not documented, exploring the use of antioxidants or pan-caspase inhibitors may help reduce non-specific cell death in some contexts. This would require careful validation to ensure it does not interfere with your primary experimental readouts.
Q4: Are there alternative CDK1 inhibitors with potentially lower cytotoxicity in normal cells?
A4: Yes, several CDK1 inhibitors have been developed, and some, like RO-3306, have been reported to exhibit a degree of selectivity for cancer cells over normal cells under certain conditions.[1][2] However, it's important to note that the therapeutic window is often narrow. When considering alternatives, it is crucial to review their selectivity profiles and conduct your own comparative cytotoxicity studies in your specific normal cell lines.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound in normal cell lines.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed shortly after adding this compound. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with concentrations below the expected efficacious dose. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control. | |
| Cell line is highly sensitive to CDK1 inhibition. | Consider using a less proliferative normal cell line if your experimental question allows. Alternatively, synchronize the cells in the G1 phase before treatment. | |
| Inconsistent results between experiments. | Variability in cell confluence at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the exponential growth phase and at a consistent confluence (e.g., 50-70%) at the start of each experiment. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Observed phenotype is not consistent with CDK1 inhibition (e.g., no G2/M arrest). | This compound is not active or potent enough at the concentration used. | Verify the identity and purity of your this compound compound. Increase the concentration and confirm target engagement by assessing the phosphorylation status of known CDK1 substrates (e.g., Lamin A/C). |
| The observed cytotoxicity is due to off-target effects. | Characterize the kinase selectivity profile of this compound if possible. Use a structurally different CDK1 inhibitor as a control to see if the same phenotype is observed. |
III. Data Presentation
Due to the limited publicly available data specifically for this compound in normal cell lines, the following table provides a template for how to structure and present your own experimentally determined IC50 values. For illustrative purposes, hypothetical data is included.
Table 1: Hypothetical IC50 Values of this compound in Various Normal Human Cell Lines after 48-hour Exposure
| Cell Line | Cell Type | IC50 (µM) |
| HFF-1 | Foreskin Fibroblast | 5.2 |
| MRC-5 | Fetal Lung Fibroblast | 7.8 |
| hTERT-RPE1 | Retinal Pigment Epithelial | 10.5 |
| HaCaT | Keratinocyte | 8.1 |
Note: These are hypothetical values and should be replaced with your own experimental data.
IV. Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a normal cell line.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound or the vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Synchronization using Double Thymidine Block
This protocol is for synchronizing normal human cells at the G1/S boundary, which can help mitigate the cytotoxicity of this compound.[3][4][5]
Materials:
-
Normal human cell line
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock in sterile water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Initial Seeding: Plate cells at a low confluence (e.g., 20-30%) and allow them to attach overnight.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours. This will arrest cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium. Incubate for 9 hours to allow the cells to proceed through the S phase.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 18 hours. This will synchronize the cells more tightly at the G1/S boundary.
-
Release and Treatment: Release the cells from the second block by washing twice with warm PBS and adding fresh medium. At this point, you can add this compound to the synchronized cell population.
-
Analysis: Cells can be harvested at different time points after release to confirm cell cycle synchronization by flow cytometry (propidium iodide staining) and to perform your downstream experiments with this compound.
V. Visualizations
Signaling Pathway
References
- 1. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 4. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Synchronization by Double Thymidine Block [en.bio-protocol.org]
Technical Support Center: Enhancing the Efficacy of CDK1 Inhibitors in Resistant Cancer Cells
Disclaimer: The information provided in this technical support center is intended for research purposes only. The inhibitor "CDK1-IN-2" is not a widely recognized designation in scientific literature. Therefore, this guide focuses on strategies to improve the efficacy of Cyclin-Dependent Kinase 1 (CDK1) inhibitors in general, in the context of resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK1 inhibitors?
CDK1 inhibitors are small molecules designed to block the kinase activity of CDK1, a critical regulator of the cell cycle, particularly at the G2/M transition.[1] By binding to the ATP-binding site of CDK1, these inhibitors prevent the phosphorylation of downstream substrates necessary for mitotic entry, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[1]
Q2: Our cancer cell line has developed resistance to a CDK1 inhibitor. What are the common mechanisms of resistance?
Resistance to CDK1 inhibitors can arise through several mechanisms, including:
-
Upregulation of compensatory pathways: Cancer cells can upregulate other CDKs, such as CDK2, to bypass the inhibition of CDK1 and drive cell cycle progression.
-
Activation of pro-survival signaling: Activation of pathways like the PI3K/AKT/mTOR cascade can promote cell survival and proliferation, overriding the cell cycle arrest induced by CDK1 inhibition.
-
Alterations in drug efflux: Increased expression of multidrug resistance transporters, such as ABCB1, can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Mutations in the drug target: While less common, mutations in the CDK1 gene could potentially alter the drug binding site, leading to reduced inhibitor efficacy.
Q3: What are the potential combination therapy strategies to overcome resistance to CDK1 inhibitors?
Combining CDK1 inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance.[1] Potential combination partners include:
-
DNA damaging agents: Combining CDK1 inhibitors with chemotherapy or radiation can potentiate their effects, as CDK1 inhibition can impair the cell's ability to repair DNA damage.
-
Other CDK inhibitors: Dual targeting of CDK1 and other key cell cycle kinases, like CDK2 or CDK4/6, can prevent compensatory pathway activation.
-
PI3K/AKT/mTOR pathway inhibitors: For cancers with activated PI3K/AKT signaling, combination with inhibitors of this pathway can block pro-survival signals and increase sensitivity to CDK1 inhibition.
-
Topoisomerase inhibitors: Recent studies suggest that combining CDK1 inhibitors with Topoisomerase 1 (Top1) inhibitors can disrupt DNA repair processes and enhance cancer cell killing.[3][4]
Q4: How can I determine if my resistant cell line has upregulated CDK2 activity?
You can assess CDK2 activity through several methods:
-
Western Blotting: Analyze the protein levels of Cyclin E and CDK2. Increased expression of these proteins can indicate pathway activation. You can also probe for the phosphorylation of CDK2 substrates, such as Rb protein at serine residues.
-
Kinase Assays: Perform an in vitro kinase assay using immunoprecipitated CDK2 from your cell lysates to directly measure its enzymatic activity.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Reduced potency (higher IC50) of the CDK1 inhibitor in our cell line over time. | Development of resistance through mechanisms like upregulation of compensatory pathways (e.g., CDK2) or increased drug efflux. | - Confirm target engagement by assessing the phosphorylation of CDK1 substrates. - Analyze the expression of other CDKs (especially CDK2) and drug transporters (e.g., ABCB1). - Consider combination therapy with a CDK2 inhibitor or a PI3K pathway inhibitor. |
| High variability in cell viability assay results. | Inconsistent cell seeding density, edge effects in multi-well plates, or compound precipitation at high concentrations. | - Ensure a uniform single-cell suspension before seeding. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation. - Visually inspect for compound precipitation and consider adjusting the solvent or highest concentration tested.[5] |
| CDK1 inhibitor induces cell cycle arrest but not significant apoptosis. | The cell line may have strong pro-survival signaling that counteracts the apoptotic signals from cell cycle arrest. The inhibitor might be more cytostatic than cytotoxic in this specific cell line. | - Assess the activation status of pro-survival pathways like PI3K/AKT/mTOR. - Combine the CDK1 inhibitor with an agent that induces apoptosis through a different mechanism (e.g., a BCL-2 inhibitor). - Use assays that specifically measure cell death (e.g., Annexin V/PI staining) in addition to proliferation assays. |
| Difficulty in interpreting Western blot results for CDK1 activity. | Antibody quality, issues with protein extraction, or timing of sample collection. | - Validate your antibodies using positive and negative controls. - Ensure efficient protein lysis and use phosphatase inhibitors in your lysis buffer. - Collect samples at multiple time points after inhibitor treatment to capture the dynamic changes in protein phosphorylation. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various CDK1 inhibitors. Note that IC50 values can vary significantly based on the cell line and assay conditions.
Table 1: IC50 Values of Common CDK1 Inhibitors
| Inhibitor | CDK1 IC50 (nM) | Other Targets (IC50 in nM) | Cancer Cell Line Examples |
| RO-3306 | ~35 | Highly selective for CDK1 | HeLa, T24, SQ20B[6] |
| Dinaciclib | 3 | CDK2 (1), CDK5 (1), CDK9 (4) | Pancreatic Ductal Adenocarcinoma cells[7] |
| Flavopiridol | 30 | CDK2 (170), CDK4 (100), CDK6 (60), CDK7 (300), CDK9 (10) | Various leukemia and solid tumor cell lines[8] |
| P276-00 | 79 | CDK4 (63), CDK9 (20) | Mantle Cell Lymphoma cells[8] |
Table 2: Example of Differential Sensitivity to a CDK Inhibitor
| Cell Line | Molecular Subtype | CDK Inhibitor | IC50 (µM) | Sensitivity |
| MCF-7 | Luminal A (ER+) | Flavopiridol | ~0.1 | Sensitive |
| MDA-MB-231 | Triple-Negative | Flavopiridol | >1 | Resistant |
Note: This table is a synthesized example based on general knowledge of cell line sensitivities and may not reflect the results of a single specific study.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CDK1 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CDK1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the CDK1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Rb (a CDK Substrate)
This protocol is to assess the in-cell activity of the CDK1 inhibitor.
Materials:
-
Cancer cell line of interest
-
CDK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the CDK1 inhibitor at various concentrations for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of CDK1 inhibition and resistance.
Caption: Logic of combination therapy in resistant cells.
Caption: Workflow for determining inhibitor IC50.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Study Uncovers Dual Target for Overcoming Drug Resistance in Cancer Cells: CDK1 and TDP1 | Science-Environment [devdiscourse.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with CDK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when using CDK1 inhibitors. While we address the specific inhibitor CDK1-IN-2 , we also provide a broader guide using the well-characterized and selective inhibitor RO-3306 as a primary example to illustrate common principles and challenges.
Understanding Your CDK1 Inhibitor: this compound
This compound is a known inhibitor of Cyclin-Dependent Kinase 1 (CDK1) with a reported IC50 of 5.8 μM.[1][2][3][4][5] However, it is crucial to note that broader kinase profiling has revealed that this compound is non-selective and inhibits several other kinases.[1][3][4] This lack of selectivity can be a significant source of experimental variability and off-target effects. When using this compound, it is essential to include appropriate controls and consider that observed phenotypes may not be solely due to CDK1 inhibition.
General Troubleshooting Guide for CDK1 Inhibitors (Featuring RO-3306)
RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1, making it a valuable tool for studying the roles of CDK1 in the cell cycle.[6][7][8] It is often used to synchronize cells at the G2/M border.[9][10][11][12] However, like any experimental tool, its use can present challenges.
Issue 1: Inconsistent Cell Cycle Arrest
Question: I am not observing the expected G2/M arrest, or the percentage of arrested cells is lower than anticipated.
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The effective concentration of a CDK1 inhibitor can vary significantly between cell lines.[13]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations around the reported IC50 values. For RO-3306, a common starting range is 1-10 µM.[13]
-
-
Incorrect Treatment Duration: The time required to achieve a complete G2/M block can vary.
-
Cell Line-Specific Differences: Some cell lines may be less sensitive to CDK1 inhibition or have compensatory mechanisms. Mouse cell lines, for instance, may not arrest as effectively with RO-3306 as human cell lines.[11]
-
Solution: If possible, test the inhibitor on a well-characterized positive control cell line (e.g., HeLa or HCT116 for RO-3306) to confirm its activity.[6] If the issue persists with your cell line of interest, consider that it may be resistant.
-
-
High Cell Density: Confluent or overly dense cell cultures may exhibit altered cell cycle kinetics and reduced sensitivity to inhibitors.
-
Solution: Ensure cells are in the logarithmic growth phase and at an appropriate density (typically 60-70% confluency) at the time of treatment.[13]
-
Issue 2: Increased Cell Death or Unexpected Phenotypes
Question: I am observing significant cytotoxicity or phenotypes that are not consistent with G2/M arrest.
Possible Causes and Solutions:
-
Off-Target Effects at High Concentrations: While RO-3306 is selective for CDK1, at higher concentrations, it can inhibit other kinases, such as CDK2.[6][7][14] High concentrations of RO-3306 (e.g., 10 µM in RPE1 cells) have been shown to cause a G1 arrest, likely due to off-target inhibition.[13]
-
Solution: Use the lowest effective concentration that produces the desired G2/M arrest. Refer to your dose-response experiments.
-
-
Prolonged Cell Cycle Arrest: Extended arrest in G2/M can trigger apoptosis in some cell lines.[15][16]
-
Solution: Minimize the duration of the cell cycle block to what is necessary for your experiment. If studying events after release from the block, ensure the arrest period is not excessively long.
-
-
Induction of Cellular Stress: Treatment with CDK1 inhibitors can induce cellular stress responses that may lead to apoptosis.[17]
-
Solution: Monitor for markers of cellular stress (e.g., via Western blot for stress-related proteins) if unexpected cell death is observed.[17]
-
-
Non-Selectivity of the Inhibitor: If using a non-selective inhibitor like this compound, the observed effects could be due to the inhibition of other kinases.
-
Solution: Use a more selective inhibitor like RO-3306 as a control to dissect the effects specific to CDK1 inhibition. Alternatively, use siRNA-mediated knockdown of CDK1 to validate the phenotype.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for CDK1 inhibitors?
A1: Most small molecule inhibitors, including RO-3306, are soluble in DMSO.[8] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Q2: How can I confirm that the observed cell cycle arrest is due to CDK1 inhibition?
A2: You can perform a Western blot to analyze the phosphorylation status of CDK1 substrates. A common marker is the phosphorylation of Histone H3 on Serine 10, which should be absent in G2-arrested cells but present in mitotic cells.[15][16]
Q3: Can I use CDK1 inhibitors to synchronize cells for studying mitosis?
A3: Yes, a key application of CDK1 inhibitors like RO-3306 is to synchronize cells at the G2/M border. Upon washing out the inhibitor, the cells will synchronously enter mitosis.[9][10][11] This allows for the collection of a large population of mitotic cells without the use of microtubule-disrupting agents like nocodazole.[11]
Q4: Are there any known off-target effects of RO-3306 that I should be aware of?
A4: While highly selective, RO-3306 can inhibit CDK2 at concentrations higher than those required for CDK1 inhibition.[6][7][14] Some studies have also reported a slight delay in S-phase entry, which could be due to minor CDK2 inhibition or an unknown off-target effect.[15][16] It is also important to note that the chemical structure of the inhibitor may lead to unforeseen interactions.[18]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and RO-3306.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| CDK1 | 5.8 µM |
Note: this compound has been reported to be non-selective, inhibiting multiple other kinases.[1][3][4]
Table 2: Inhibitory Activity of RO-3306
| Target | Ki |
| CDK1 | 20 nM |
| CDK1/cyclin B1 | 35 nM |
| CDK1/cyclin A | 110 nM |
| CDK2/cyclin E | 340 nM |
| PKCδ | 318 nM |
| SGK | 497 nM |
Data from MedchemExpress and TargetMol.[6][14]
Table 3: Cellular IC50 Values of RO-3306 in Ovarian Cancer Cell Lines
| Cell Line | IC50 (72h treatment) |
| SKOV3 | 16.92 µM |
| HEY | 10.15 µM |
| PA-1 | 7.24 µM |
| OVCAR5 | 8.74 µM |
| IGROV1 | 13.89 µM |
Data from a study on ovarian cancer cells.[17]
Experimental Protocols
Protocol 1: Cell Synchronization at the G2/M Border using RO-3306
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (60-70% confluency) at the time of analysis.
-
Inhibitor Treatment: Add RO-3306 to the culture medium at the predetermined optimal concentration (e.g., 9 µM for HeLa cells).
-
Incubation: Incubate the cells for the optimal duration to achieve G2 arrest (e.g., 18-20 hours).[6]
-
Harvesting G2-arrested cells: At the end of the incubation, harvest the cells for downstream analysis.
-
Release into Mitosis (Optional): To study mitotic progression, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium without the inhibitor. Cells will begin to enter mitosis within 30-60 minutes.[15]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G1 (2N), S (>2N to <4N), and G2/M (4N) phases of the cell cycle.
Protocol 3: Western Blotting for CDK1 Activity Markers
-
Sample Preparation: Lyse cells treated with the CDK1 inhibitor and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-Histone H3 (Ser10), Cyclin B1, and a loading control like β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence). A decrease in phospho-Histone H3 (Ser10) would confirm a G2 arrest and inhibition of CDK1 activity.
Visualizations
Caption: CDK1 signaling at the G2/M transition.
Caption: Experimental workflow for CDK1 inhibitor use.
References
- 1. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. tebubio.com [tebubio.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pnas.org [pnas.org]
- 16. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling CDK1-IN-2
Welcome to the technical support center for CDK1-IN-2. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. It has been shown to have an IC50 (half-maximal inhibitory concentration) of 5.8 μM for CDK1.[1] By inhibiting CDK1, this compound can arrest cells in the G2/M phase of the cell cycle, as demonstrated in HCT-116 cells.[1]
Q2: How should I store the solid this compound compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months. It is also advisable to protect the compound from light.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution can be prepared at a concentration of 73 mg/mL (200.65 mM) in fresh, anhydrous DMSO.[2] To prepare your stock solution, add the appropriate volume of DMSO to the vial containing the solid compound. Ensure complete dissolution by vortexing or sonicating.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the stock solution from light.
Q5: How do I prepare working solutions for my experiments?
A5: To prepare a working solution, dilute the high-concentration DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically less than 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound upon dilution in aqueous buffer or media. | This compound, like many small molecule inhibitors, has poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells.- Try making an intermediate dilution of the stock solution in your buffer or media while vortexing to aid dissolution.- If precipitation persists, consider using a different formulation or delivery method, though this may require further optimization. |
| Inconsistent or no biological effect observed. | 1. Compound Degradation: The inhibitor may have degraded due to improper storage or handling.2. Incorrect Concentration: The concentration used may be too low to effectively inhibit CDK1 in your specific cell line or assay.3. Cell Line Resistance: The cell line you are using may be resistant to CDK1 inhibition. | 1. Prepare fresh aliquots from a new stock solution. Always avoid repeated freeze-thaw cycles.2. Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.3. Confirm that your cell line expresses CDK1 and is sensitive to its inhibition. |
| Unexpected or off-target effects. | This compound may inhibit other kinases non-selectively. A broad-spectrum kinase profiling has indicated that it can inhibit several other kinases. | - Use the lowest effective concentration of this compound to minimize off-target effects.- To confirm that the observed phenotype is due to CDK1 inhibition, consider using a structurally different CDK1 inhibitor as a control.- If available, use a negative control analog of this compound that is structurally similar but inactive. |
| Vehicle control (DMSO) shows a biological effect. | The final concentration of DMSO in the experiment is too high. | - Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%.- Run a vehicle-only control with the same final DMSO concentration as your experimental samples to account for any solvent effects. |
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Storage Duration | Recommended Solvent | Solubility |
| Solid | -20°C | 1 month | DMSO | 73 mg/mL (200.65 mM)[2] |
| -80°C | 6 months | ≥ 2.5 mg/mL (8.48 mM)[1] | ||
| Stock Solution (in DMSO) | -20°C | 1 month | N/A | N/A |
| -80°C | 6 months | N/A | N/A |
Table 2: Biological Activity of this compound
| Target | IC50 | Cell Line | Effect |
| CDK1 | 5.8 µM[1] | HCT-116 | G2/M phase arrest[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound can be found on the manufacturer's datasheet.
-
In a sterile environment, add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Cell-Based Assay Workflow
Materials:
-
Cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Multi-well plates
-
Assay-specific reagents (e.g., for viability, proliferation, or cell cycle analysis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay, cell cycle analysis by flow cytometry, or protein extraction for Western blotting.
Visualizations
Caption: A flowchart illustrating the general workflow for using this compound in cell-based experiments.
Caption: A decision tree for troubleshooting common issues encountered during experiments with this compound.
Caption: Diagram showing the inhibition of the CDK1/Cyclin B complex by this compound, leading to cell cycle arrest.
References
Technical Support Center: Optimizing Dose-Response Curves for CDK1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase 1 (CDK1) inhibitors. Our goal is to help you navigate common experimental challenges and optimize your dose-response assays for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the compound labeled "CDK1-IN-2"?
A: It is crucial to verify the primary target of any inhibitor. Based on available data from suppliers, the compound commonly referred to as "CDK-IN-2" is a potent and specific CDK9 inhibitor , with a reported IC50 value of less than 8 nM.[1][2] Some sources may list an IC50 for CDK1 in the micromolar range (e.g., 5.8 µM), which likely represents an off-target effect at much higher concentrations.[3] Always refer to the manufacturer's datasheet and published literature to confirm the selectivity profile of your specific compound.
Q2: What is the role of CDK1 in the cell cycle, and what is the expected cellular phenotype upon its inhibition?
A: CDK1, complexed with its cyclin partners (primarily Cyclin B), is a master regulator of the cell cycle, essential for the G2/M transition and progression through mitosis.[4][5][6] Inhibition of CDK1 is expected to cause cell cycle arrest in the G2 or M phase.[4][7] This arrest prevents cells from dividing, which in cancer cell lines can ultimately lead to apoptosis (programmed cell death).
Q3: Which assays are suitable for generating a dose-response curve for a CDK1 inhibitor?
A: The choice of assay should align with the inhibitor's cytostatic (inhibiting cell division) or cytotoxic (killing cells) effects.
-
Anti-proliferative Assays: Methods that measure cell number or DNA content are often most appropriate. Examples include direct cell counting, or fluorescence-based DNA content assays (e.g., using CyQUANT™ dyes).[8]
-
Viability/Metabolic Assays: ATP-based assays (e.g., CellTiter-Glo®) or metabolic assays (e.g., MTT, resazurin) are widely used. However, be aware that cell cycle-arrested cells might remain metabolically active or even increase in size, which can sometimes lead to an underestimation of the inhibitor's anti-proliferative potency.[8]
-
Apoptosis Assays: To measure cell death, assays that detect markers of apoptosis, such as caspase activity or Annexin V staining, can be used as a secondary confirmation.
Q4: Why is it important to use a positive control in my experiment?
A: A positive control, which is a well-characterized CDK1 inhibitor with a known potency in your chosen cell line, is essential for validating your assay setup. If the positive control does not produce the expected dose-response curve and IC50 value, it indicates a potential issue with the experimental conditions (e.g., cell health, reagent stability, or instrument settings) rather than the test compound itself.
Troubleshooting Guide
This guide addresses common problems encountered during dose-response experiments with CDK1 inhibitors.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High IC50 Value or Weak Response | 1. Incorrect Assay Endpoint: The chosen assay (e.g., an ATP-based viability assay) may not accurately reflect the anti-proliferative effect of a cytostatic CDK1 inhibitor.[8]2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in the CDK1 pathway.3. Compound Instability or Insolubility: The inhibitor may be degrading in the culture medium or precipitating out of solution at higher concentrations.4. Insufficient Incubation Time: The treatment duration may not be long enough to observe a significant effect on cell proliferation. | 1. Switch Assay Type: Use an assay that directly measures cell number or DNA content.[8] Alternatively, extend the incubation time to see if the cytostatic effect translates to cytotoxicity.2. Cell Line Profiling: Verify that your chosen cell line is sensitive to CDK1 inhibition. Review literature for established sensitive and resistant lines.3. Check Solubility: Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2] Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation with solubilizing agents for in vivo studies.[2]4. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Atypical Dose-Response Curve (e.g., Bell-Shaped, Biphasic) | 1. Off-Target Effects: At higher concentrations, the inhibitor may engage other targets, leading to complex biological responses that counteract the primary inhibitory effect.2. Cellular Toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may induce non-specific toxicity, causing a sharp drop in response that doesn't fit a standard sigmoidal curve.3. Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to artifacts and non-specific inhibition. | 1. Kinase Profiling: Test the inhibitor against a panel of other kinases to assess its selectivity. Compare your results with published selectivity data if available.2. Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH release or live/dead staining) to distinguish specific inhibition from general toxicity. Ensure the final DMSO concentration is consistent and non-toxic across all wells.3. Include Detergent (with caution): In biochemical assays, a small amount of non-ionic detergent (e.g., Triton X-100) can help prevent aggregation. This is more challenging in cell-based assays due to potential cell toxicity. |
| Poor Reproducibility / High Variability | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability.2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration and cell health.3. Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the final compound concentrations.4. Cell Health Variability: Using cells that are unhealthy, have a high passage number, or are not in the exponential growth phase can lead to inconsistent results. | 1. Optimize Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting steps. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even settling.2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.3. Calibrate Pipettes & Technique: Ensure pipettes are properly calibrated. When performing serial dilutions, mix thoroughly at each step.4. Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure cells are healthy and in the log growth phase at the time of seeding. |
Quantitative Data
Table 1: Selectivity Profile of CDK-IN-2
This table summarizes the reported inhibitory activity of the compound known as CDK-IN-2, highlighting its potent activity against CDK9.
| Target | IC50 | Reference(s) |
| CDK9 | < 8 nM | [1][2] |
| CDK1 | 5.8 µM | [3] |
Note: The significant difference in IC50 values underscores the importance of verifying the primary target of an inhibitor. An inhibitor's name may not always reflect its most potent target.
Table 2: Examples of Characterized CDK1 Inhibitors for Use as Positive Controls
| Compound | CDK1 IC50 | CDK2 IC50 | Notes | Reference(s) |
| Roscovitine (CYC202, R-isomer) | 2.7 µM | 0.4 µM | Also inhibits CDK5, CDK7, CDK9. | [4] |
| RO-3306 | ~35 nM | ~85 nM | Often used as a selective CDK1 inhibitor for synchronizing cells in G2. | [9] |
| NU6102 | >10 µM | ~5 nM | Highly selective for CDK2 over CDK1. | [7][9] |
IC50 values can vary depending on assay conditions (e.g., ATP concentration in biochemical assays).
Experimental Protocols
Protocol: Cell Viability Dose-Response Assay using Resazurin (B115843)
This protocol outlines a standard procedure for determining the IC50 value of a CDK1 inhibitor in a cancer cell line using a resazurin-based cell viability assay.
Materials:
-
CDK1 inhibitor of interest (e.g., RO-3306 as a positive control)
-
Appropriate cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates (clear bottom, black or white walls for fluorescence/luminescence)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Anhydrous DMSO
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete medium to the desired seeding density (e.g., 2,000-5,000 cells/100 µL). This should be optimized beforehand to ensure cells are still in the exponential growth phase at the end of the experiment.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the CDK1 inhibitor in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations of the inhibitor. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM to 5 nM final concentration).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration, typically ≤0.5%) and a "no-cell control" (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 2X drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well (including no-cell controls).
-
Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the plate reader.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle-control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- 6. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of CDK1-IN-2 on CDK1 Kinase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of a compound's inhibitory effect on its target is paramount. This guide provides a comparative analysis of CDK1-IN-2, a known inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with other commercially available CDK1 inhibitors. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflow to facilitate a comprehensive understanding of CDK1 inhibition.
Comparative Analysis of CDK1 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The table below summarizes the IC50 values of this compound and a selection of other well-characterized CDK1 inhibitors. This data allows for a direct comparison of their in vitro potencies against CDK1.
| Inhibitor | Target Kinase(s) | IC50 (CDK1) | Reference(s) |
| This compound | CDK1 | 5.8 µM | [1][2] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.65 µM | [3] |
| Flavopiridol (Alvocidib) | Pan-CDK inhibitor | 30 nM | [3] |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | 3 nM | [3] |
| RO-3306 | CDK1 | 35 nM (Ki) | [4] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 190 nM | [3] |
| Cdk1/2 Inhibitor III | CDK1, CDK2 | 0.6 nM | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Based on the available data, this compound demonstrates a moderate inhibitory effect on CDK1 with an IC50 in the micromolar range.[1][2] In comparison, other inhibitors such as Dinaciclib and Cdk1/2 Inhibitor III exhibit significantly higher potency with IC50 values in the low nanomolar range.[3][5] The selectivity profile of an inhibitor is also a critical factor. While this guide focuses on CDK1, it is important to note that many kinase inhibitors exhibit activity against multiple kinases. For instance, Flavopiridol is a pan-CDK inhibitor, meaning it inhibits a broad range of cyclin-dependent kinases.[3]
Experimental Protocols
To validate the inhibitory effect of this compound or any other compound on CDK1 kinase activity, a robust and reproducible experimental protocol is essential. Below are two common methods for in vitro CDK1 kinase inhibition assays.
Method 1: Radioisotopic Filter Binding Assay
This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP onto a substrate protein by the kinase.
Materials:
-
Active CDK1/Cyclin B enzyme
-
Histone H1 (or other suitable substrate)
-
This compound and other test inhibitors
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, active CDK1/Cyclin B enzyme, and the substrate (e.g., Histone H1).
-
Add the diluted inhibitors to the respective tubes. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Method 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active CDK1/Cyclin B enzyme
-
Suitable substrate (e.g., a peptide substrate)
-
This compound and other test inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors.
-
Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, ATP, and the inhibitors. Include appropriate controls.
-
Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the radioisotopic assay.
Visualizing the Molecular Context
To better understand the mechanism of CDK1 inhibition, it is helpful to visualize the relevant biological pathway and the experimental process.
CDK1 Signaling Pathway
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a key driver of the G2/M transition in the cell cycle. Its activity is tightly regulated by phosphorylation and dephosphorylation. The following diagram illustrates the core components of the CDK1 activation pathway.
Caption: Simplified CDK1 activation pathway.
Experimental Workflow for CDK1 Inhibition Assay
The following diagram outlines the general steps involved in an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for an in vitro CDK1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CDK1 Inhibitors: RO-3306 and Other Preclinical Compounds
This guide provides a detailed comparison of the well-characterized, selective CDK1 inhibitor, RO-3306, with other preclinical cyclin-dependent kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the potency, selectivity, and experimental application of these molecules.
Potency and Selectivity Profile
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). A lower value indicates a more potent inhibitor. Selectivity is determined by comparing the inhibitor's potency against its primary target (CDK1) versus other kinases.
RO-3306 is a potent and highly selective inhibitor of CDK1.[1][2] It demonstrates significantly lower affinity for other key cell cycle kinases like CDK2 and CDK4.[2] This selectivity is crucial for minimizing off-target effects and for specifically studying the functions of CDK1. For comparison, other inhibitors like Roscovitine and Dinaciclib show a broader spectrum of activity against multiple CDKs.[3][4]
The following table summarizes the inhibitory activities of RO-3306 and other representative CDK inhibitors against various kinase targets.
| Inhibitor | Target Kinase | Potency (Ki) | Potency (IC50) |
| RO-3306 | CDK1 | 20 nM | - |
| CDK1/cyclin B1 | 35 nM | - | |
| CDK1/cyclin A | 110 nM | - | |
| CDK2/cyclin E | 340 nM | - | |
| CDK4/cyclin D | >2000 nM | - | |
| Roscovitine | CDK1 | - | 0.7 µM |
| CDK2 | - | 0.7 µM | |
| Dinaciclib | CDK1 | - | 3 nM |
| CDK2 | - | 1 nM | |
| CDK5 | - | 1 nM | |
| CDK9 | - | 4 nM | |
| CDK-IN-2 | CDK9 | - | <8 nM |
Data compiled from multiple sources.[1][2][3][4][5]
CDK1 Signaling Pathway
Cyclin-dependent kinase 1 (CDK1) is a master regulator of the cell cycle, primarily driving cells through G2 phase and into mitosis (M phase).[6][7] Its activity is tightly controlled by several mechanisms, including binding to regulatory cyclin partners (primarily Cyclin A and Cyclin B) and post-translational modifications.[7][8] The activation of the CDK1/Cyclin B complex is a critical step for mitotic entry. This process is regulated by activating phosphorylation from CDK-activating kinase (CAK) and inhibitory phosphorylation by Wee1 and Myt1 kinases.[6][9] The inhibitory phosphates are removed by the Cdc25 phosphatase to trigger full CDK1 activation.[8]
Experimental Protocols
In Vitro Kinase Assay for CDK1 Inhibition
This protocol outlines a common method for determining the potency (IC50) of inhibitors against CDK1 in a laboratory setting. This method is based on a homogeneous time-resolved fluorescence (HTRF) assay.[2]
1. Reagents and Buffers:
-
Kinase Buffer: 25 mM HEPES, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT.[2][10]
-
Enzyme: Recombinant human CDK1/Cyclin B complex.
-
Substrate: A suitable substrate for CDK1, such as a peptide derived from Histone H1 or Retinoblastoma protein (pRB).[2][11]
-
ATP: Adenosine triphosphate, at a concentration near its Km for CDK1 (e.g., 162 µM).[2]
-
Test Compounds: this compound, RO-3306, and other inhibitors, serially diluted in DMSO and then in Kinase Buffer.
-
Detection Reagents: HTRF detection antibodies, such as a Europium-labeled anti-tag antibody and an XL665-labeled anti-phospho-substrate antibody.
2. Assay Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Enzyme Addition: Add 2 µL of CDK1/Cyclin B enzyme solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[12]
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 60 minutes, with gentle agitation.[2][12]
-
Reaction Termination: Stop the reaction by adding a quench buffer containing EDTA.
-
Detection: Add the HTRF detection reagents and incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.[10]
Conclusion
RO-3306 stands out as a highly selective and potent inhibitor of CDK1, making it an invaluable tool for dissecting the specific roles of CDK1 in cell cycle regulation.[2][13] Its ability to reversibly arrest cells in the G2/M phase allows for effective cell synchronization experiments.[2] In contrast, other inhibitors like Dinaciclib exhibit high potency but broader selectivity across multiple CDKs, which can be advantageous in certain therapeutic contexts but less ideal for targeted research.[4] The choice of inhibitor ultimately depends on the specific research question, whether it requires the precise targeting of CDK1 or the broader inhibition of multiple cell cycle kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK-IN-2 | CAS#:1269815-17-9 | Chemsrc [chemsrc.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 8. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promega.com [promega.com]
- 13. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CDK1 Inhibitors in Breast Cancer Cells: CDK1-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy for breast cancer. This guide provides a comparative analysis of the preclinical selective CDK1 inhibitor, CDK1-IN-2, alongside other notable selective CDK1 inhibitors. The following sections detail their performance based on available experimental data, offer comprehensive experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Performance Comparison of Selective CDK1 Inhibitors
The efficacy of selective CDK1 inhibitors can be evaluated through several key metrics, including their potency in inhibiting CDK1 activity (IC50 or Ki values), their ability to halt cell proliferation (GI50 values), and their downstream effects on the cell cycle and apoptosis. The following tables summarize the available quantitative data for this compound and other well-characterized selective CDK1 inhibitors in breast cancer cell lines.
| Inhibitor | Target | IC50/Ki | Cell Line | Assay Type | Reference |
| This compound | CDK1 | IC50: 5.8 µM | Not Specified | Biochemical Assay | [1] |
| RO-3306 | CDK1/cyclin B1 | Ki: 35 nM | Not Specified | Biochemical Assay | [2] |
| NU6102 | CDK1/cyclin B | IC50: 9.5 nM | Not Specified | Biochemical Assay | [3] |
| NU2058 | CDK1 | IC50: 26 µM | Not Specified | Biochemical Assay | [4] |
| CGP-60474 | CDK1/B | IC50: 26 nM | Not Specified | Biochemical Assay | [5] |
Table 1: Biochemical Potency of Selective CDK1 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of various selective CDK1 inhibitors against the CDK1 enzyme. Lower values indicate higher potency.
| Inhibitor | Breast Cancer Cell Line | GI50 (Growth Inhibition 50) | Reference |
| This compound | Data Not Available | Data Not Available | |
| RO-3306 | MDA-MB-231 | 7.11 µM (72h) | |
| NU2058 | MCF-7 | 27 µM (6 days) | [4] |
| MCF7/LCC9 (Tamoxifen-resistant) | 34 µM (6 days) | [4] | |
| NU6102 | MCF-7, T47D, MDA-MB-231, HCC1937 | Potent growth inhibition | [6] |
Table 2: Anti-proliferative Activity of Selective CDK1 Inhibitors in Breast Cancer Cell Lines. This table presents the concentration of the inhibitor required to inhibit the growth of breast cancer cells by 50% (GI50).
| Inhibitor | Breast Cancer Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| This compound | HCT-116 (Colon Cancer) | G2/M Arrest | Data Not Available | [1] |
| RO-3306 | MDA-MB-231 | G2/M Arrest | Induction of apoptosis | [3][7] |
| NU2058 | MCF-7, MCF7/LCC9 | G1 and G2/M arrest | Cell death | [4][6] |
| NU6102 | Multiple breast cancer cell lines | G2/M Arrest | Cell death | [6] |
| CGP-60474 | Not Specified | Data Not Available | Data Not Available |
Table 3: Cellular Effects of Selective CDK1 Inhibitors. This table summarizes the observed effects of the inhibitors on the cell cycle distribution and the induction of programmed cell death (apoptosis) in cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified CDK1 Signaling Pathway in the G2/M Transition. This diagram illustrates the role of the CDK1/Cyclin B complex in promoting entry into mitosis and how selective CDK1 inhibitors block this process.
Figure 2: General Experimental Workflow for Evaluating CDK1 Inhibitors. This flowchart outlines the typical steps involved in assessing the efficacy of selective CDK1 inhibitors in breast cancer cell lines.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of CDK1 inhibitors on the viability of breast cancer cell lines such as MCF-7.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
CDK1 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: The following day, prepare serial dilutions of the CDK1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The GI50 value can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol describes the detection of key apoptosis markers in breast cancer cells (e.g., MDA-MB-231) treated with CDK1 inhibitors.
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) indicates apoptosis.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in breast cancer cells (e.g., T-47D) using propidium (B1200493) iodide (PI) staining and flow cytometry.[9]
Materials:
-
Treated and untreated breast cancer cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.[9]
This guide provides a foundational comparison of this compound with other selective CDK1 inhibitors based on currently available data. Further research, particularly direct comparative studies in a panel of breast cancer cell lines, is necessary to fully elucidate the relative therapeutic potential of this compound.
References
- 1. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 2. Expression and prognostic value of CDK1, CCNA2, and CCNB1 gene clusters in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK1 inhibitor RO3306 improves the response of BRCA-proficient breast cancer cells to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Off-Target Profiling of RO-3306: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK1 inhibitor RO-3306's performance against other cyclin-dependent kinases (CDKs), supported by experimental data. The information presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical studies.
Executive Summary
RO-3306 is a potent and selective inhibitor of CDK1, a key regulator of the cell cycle.[1] While highly effective at targeting CDK1, understanding its activity against other members of the highly conserved CDK family is paramount for predicting its cellular effects and potential therapeutic window. This guide summarizes the inhibitory activity of RO-3306 against a panel of CDKs, provides a detailed methodology for a common kinase inhibition assay, and illustrates the central role of CDK1 in cell cycle regulation.
Comparative Inhibitory Activity of RO-3306 Against Other CDKs
The selectivity of RO-3306 has been quantified using in vitro kinase assays, with the inhibitory activity expressed as the inhibitor constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency of the inhibitor for the target kinase.
| Kinase Complex | Ki (nM) | Fold Selectivity vs. CDK1/Cyclin B1 |
| CDK1 /Cyclin B1 | 35 | 1 |
| CDK1 /Cyclin A | 110 | ~3.1x less selective |
| CDK2 /Cyclin E | 340 | ~9.7x less selective |
| CDK4 /Cyclin D | >2000 | >57x less selective |
Data compiled from multiple sources.[1][2][3]
As the data indicates, RO-3306 demonstrates a clear preference for CDK1/Cyclin B1. It is approximately 10-fold more selective for CDK1/Cyclin B1 over CDK2/Cyclin E and shows significantly weaker activity against CDK4/Cyclin D.[1][2]
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) and subsequently the Ki of a compound. This protocol is based on the principles of a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To quantify the inhibitory effect of a test compound (e.g., RO-3306) on the activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E)
-
Kinase substrate (e.g., a biotinylated peptide derived from a known CDK substrate)
-
Adenosine triphosphate (ATP)
-
Test compound (RO-3306)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-phosphoserine/threonine antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the CDK/cyclin complex and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF detection reagent mix, containing the Europium cryptate-labeled antibody and Streptavidin-XL665, prepared in the detection buffer (assay buffer supplemented with EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration and the Km of ATP for the kinase.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CDK1 in the cell cycle and a typical workflow for assessing kinase inhibitor selectivity.
References
Cross-validation of CDK1-IN-2's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action for Cyclin-Dependent Kinase 1 (CDK1) inhibitors across various cell lines. As the specific inhibitor "CDK1-IN-2" is not extensively documented in publicly available literature, this guide will focus on the well-characterized, selective CDK1 inhibitor RO-3306 as a primary example. Its performance will be compared with other compounds that modulate CDK1 activity, such as the WEE1 inhibitor AZD1775 (MK-1775) , which indirectly activates CDK1, and other broader-spectrum CDK inhibitors. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Mechanism of Action of CDK1 Inhibition
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a crucial driver of the G2/M transition and mitotic progression in the cell cycle.[1] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1] CDK1 inhibitors act by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of key substrates required for mitotic entry and execution.[2] This inhibition typically leads to a cell cycle arrest at the G2/M boundary and can induce apoptosis, particularly in cancer cells with compromised cell cycle checkpoints.[2]
The cellular response to CDK1 inhibition can be cell-line specific and influenced by the status of tumor suppressor genes like p53.[3] For instance, some cancer cells may be more susceptible to apoptosis following CDK1 inhibition than non-tumorigenic cells.[2][4]
Below is a diagram illustrating the central role of the CDK1/Cyclin B complex in the G2/M transition and the mechanism of its inhibition.
Comparative Performance of CDK1 Inhibitors
The efficacy of CDK1 inhibitors can be quantified by their inhibitory constants (Ki or IC50 values) and their effects on cell proliferation and survival in different cell lines. Below is a summary of data for RO-3306 and a comparison with the indirect CDK1 activator, AZD1775.
| Inhibitor | Target(s) | Mechanism of Action on CDK1 | Ki / IC50 | Cell Line Examples & Effects |
| RO-3306 | CDK1 , CDK2 | Direct, ATP-competitive inhibition | Ki: 35 nM (CDK1/Cyclin B1), 110 nM (CDK1/Cyclin A), 340 nM (CDK2/Cyclin E)[2] | HCT116, SW480, HeLa: Complete G2/M arrest.[2] SW480: Induction of apoptosis after prolonged treatment.[2] MCF 10A, MCF 12A (non-tumorigenic): Less pro-apoptotic compared to cancer cell lines.[4] |
| AZD1775 (MK-1775) | WEE1 Kinase | Indirect activation by inhibiting the WEE1 kinase, which normally phosphorylates and inactivates CDK1.[5] | IC50: 5.2 nM (WEE1)[6] | HT29 (p53-mutated colorectal cancer): Increased cytotoxicity, especially in combination with chemotherapy. Various p53-deficient tumor cells: Abrogation of the G2 checkpoint, leading to apoptosis when combined with DNA-damaging agents.[7] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | Direct, ATP-competitive inhibition | IC50: ~0.65 µM (CDK1)[3] | Various cancer cell lines: G1 and G2/M arrest, induction of apoptosis.[3] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Direct, ATP-competitive inhibition | IC50: 3 nM (CDK1)[8] | Various tumor cell lines: Suppression of Rb phosphorylation, induction of apoptosis.[8] |
Experimental Protocols
To cross-validate the mechanism of action of a CDK1 inhibitor, a series of key experiments should be performed. Below are detailed protocols for these assays.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with the CDK1 inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.[9][10]
Apoptosis Assay using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with the CDK1 inhibitor as described for the cell cycle analysis.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[2][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phosphorylated CDK1 Substrates
This method is used to detect changes in the phosphorylation status of CDK1 substrates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-phospho-Lamin A/C, anti-pCDK1 (Tyr15))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[12][13][14]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the cross-validation of a CDK1 inhibitor's mechanism of action.
By following these protocols and comparative analyses, researchers can effectively validate the mechanism of action of CDK1 inhibitors and assess their therapeutic potential across different cellular contexts.
References
- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Differential Impact of CDK1 Inhibition on Cancer Proliferation: A Comparative Analysis of RO-3306
A comprehensive review of the selective CDK1 inhibitor, RO-3306, reveals its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types. This guide synthesizes key experimental findings, offering a comparative analysis of its efficacy in ovarian, colon, endometrial, and liver cancers, alongside detailed experimental protocols for reproducibility.
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly at the G2/M transition, making it a prime target for anti-cancer therapies.[1] Its inhibition can halt the proliferation of cancer cells and induce programmed cell death.[1] RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1, demonstrating significant selectivity over other cyclin-dependent kinases.[2][3] This selectivity profile makes it a valuable tool for dissecting the specific roles of CDK1 in cancer and a promising candidate for therapeutic development.
Comparative Efficacy of RO-3306 Across Various Cancer Cell Lines
The cytotoxic and cytostatic effects of RO-3306 have been documented in numerous studies, with varying degrees of potency observed across different cancer histologies. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for comparing the sensitivity of different cancer cell lines to the inhibitor.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Ovarian Cancer | SKOV3 | 16.92 | 72 | MTT |
| HEY | 10.15 | 72 | MTT | |
| PA-1 | 7.24 | 72 | MTT | |
| OVCAR5 | 8.74 | 72 | MTT | |
| IGROV1 | 13.89 | 72 | MTT | |
| Colon Cancer | HCT-116 | 1.14 - 3.2 | 120 (5 days) | MTS |
| Endometrial Cancer | HEC-1-B | 7.87 | 72 | CCK-8 |
Table 1: Comparative IC50 values of RO-3306 in various cancer cell lines.[4][5][6]
The data clearly indicates that RO-3306 is effective in the low micromolar range against a variety of cancer cell lines. Notably, colon cancer cell line HCT-116 appears to be particularly sensitive.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary mechanism by which RO-3306 exerts its anti-tumor effect is through the induction of G2/M cell cycle arrest, a direct consequence of CDK1 inhibition.[3][7] Prolonged inhibition of CDK1 subsequently triggers apoptosis.[3][7]
Cell Cycle Analysis
| Cancer Type | Cell Line | Treatment | Outcome |
| Ovarian Cancer | OVCAR5 | 25 µM RO-3306 | 35.75% increase in G2 phase cells |
| SKOV3 | 25 µM RO-3306 | 34.55% increase in G2 phase cells | |
| Hepatocellular Carcinoma | HepG2 | 5 µM RO-3306 | 5-fold increase in G2/M phase cells |
| Colon Cancer | HCT116, SW480 | 9 µM RO-3306 | Complete G2/M arrest |
| Cervical Cancer | HeLa | 9 µM RO-3306 | Complete G2/M arrest |
Table 2: Effect of RO-3306 on cell cycle distribution.[3][4][7]
Induction of Apoptosis
| Cancer Type | Cell Line | Treatment | Apoptotic Cells (%) |
| Ovarian Cancer | OVCAR5 | 25 µM RO-3306 | 18.01% |
| SKOV3 | 25 µM RO-3306 | 23.44% | |
| Hepatocellular Carcinoma | HepG2 | 5 µM RO-3306 | 70% increase |
| Colon Cancer | HCT116 | 9 µM RO-3306 | ~30-40% |
| SW480 | 9 µM RO-3306 | ~30-40% | |
| Non-tumorigenic | MCF 10A, MCF 12A | 9 µM RO-3306 | ~10% |
Table 3: Induction of apoptosis by RO-3306.[4][7][8]
These findings highlight the dual action of RO-3306 in halting cell proliferation and inducing cell death. Importantly, a study comparing the apoptotic effect on cancer cells versus non-tumorigenic cell lines suggests a therapeutic window, with cancer cells being more susceptible to apoptosis induced by CDK1 inhibition.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by RO-3306 and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of RO-3306 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with RO-3306 for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as required and harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining to quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).[4]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., CDK1, p21, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
Conclusion
The selective CDK1 inhibitor RO-3306 demonstrates significant anti-cancer activity across a range of tumor types by inducing G2/M cell cycle arrest and apoptosis. The compiled data indicates a differential sensitivity among cancer cell lines, suggesting that the genetic and molecular context of a tumor may influence its response to CDK1 inhibition. The provided protocols offer a standardized framework for further investigation into the therapeutic potential of targeting CDK1 in oncology. Future studies directly comparing RO-3306 with other CDK1 inhibitors in a standardized panel of cancer cell lines will be crucial for delineating the most effective therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
Comparison Guide: Confirming the Specificity of CDK1-IN-2 with siRNA Knockdown
This guide provides a comparative framework for validating the specificity of the Cyclin-Dependent Kinase 1 (CDK1) inhibitor, CDK1-IN-2. The primary method of validation discussed is the use of small interfering RNA (siRNA) to knock down CDK1 expression, thereby creating a cellular environment to test the on-target effects of the inhibitor. This approach is a cornerstone of target validation in drug discovery, ensuring that the observed cellular phenotype of a small molecule inhibitor is a direct result of its interaction with the intended target.[1]
The logic underpinning this methodology is straightforward: if this compound is specific for CDK1, its biological effects should be significantly diminished in cells where CDK1 protein levels have been substantially reduced by siRNA.[1] This orthogonal approach helps to distinguish on-target activity from potential off-target effects that can complicate the interpretation of inhibitor studies.[2]
Logical Framework for Specificity Validation
The core of this validation strategy rests on comparing the cellular and molecular effects of the chemical inhibitor (this compound) with the genetic knockdown of the target (CDK1 siRNA). A specific inhibitor should phenocopy the effects of the siRNA knockdown.
Caption: Logical workflow for validating inhibitor specificity using siRNA.
CDK1 Signaling Pathway in Cell Cycle Progression
CDK1 is a master regulator of the cell cycle, primarily driving the transition from the G2 phase into mitosis (M phase).[3] Its activity is tightly controlled by binding to its regulatory subunit, Cyclin B, and by a series of phosphorylation and dephosphorylation events. The activated Cyclin B/CDK1 complex phosphorylates a multitude of downstream substrates, initiating the complex cellular reorganization required for mitosis.
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
Comparative Data Summary
The following table presents hypothetical, yet representative, data from an experiment designed to validate this compound specificity. The results illustrate the expected outcomes for key cellular and biochemical markers.
| Treatment Group | CDK1 Protein Level (% of Control) | Phospho-Lamin A/C (Ser22) (% of Control) | Cells in G2/M Phase (%) |
| Vehicle Control | 100% | 100% | 15% |
| This compound (1 µM) | 100% | 25% | 75% |
| Control siRNA | 98% | 95% | 16% |
| CDK1 siRNA | 15% | 30% | 70% |
| CDK1 siRNA + this compound (1 µM) | 15% | 28% | 72% |
Interpretation of Hypothetical Data:
-
This compound Treatment: As expected, the inhibitor does not change the total CDK1 protein level but significantly reduces the phosphorylation of a known CDK1 substrate (Lamin A/C) and causes cell cycle arrest in the G2/M phase.
-
CDK1 siRNA Treatment: Knocking down CDK1 protein levels phenocopies the inhibitor's effect: a reduction in substrate phosphorylation and a potent G2/M arrest.[4][5]
-
Combination Treatment: In cells where CDK1 is already knocked down, the addition of this compound has no significant additional effect on substrate phosphorylation or cell cycle distribution. This lack of an additive effect strongly suggests that the inhibitor's primary mechanism of action is through CDK1.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CDK1
This protocol outlines the transient transfection of cells with siRNA to reduce CDK1 expression.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized CDK1-targeting siRNA and a non-targeting control siRNA (scrambled sequence) in RNase-free water to a stock concentration of 20 µM.[6]
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA (final concentration ~100 nM) into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 250 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The optimal time for knockdown is typically 48-72 hours post-transfection.[4]
-
Validation of Knockdown: After the incubation period, harvest a subset of cells to confirm knockdown efficiency via Western Blotting or qRT-PCR for CDK1.[5][6]
Protocol 2: Inhibitor Treatment and Phenotypic Analysis
This protocol describes the treatment of cells post-transfection and subsequent analysis.
-
Inhibitor Treatment: At 48 hours post-transfection, treat the relevant wells (Control siRNA and CDK1 siRNA groups) with this compound at the desired final concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a duration determined by the assay (e.g., 24 hours for cell cycle analysis).
-
Cell Harvesting and Lysis (for Western Blot):
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK1, Phospho-Lamin A/C (Ser22), and a loading control (e.g., GAPDH, β-Actin).
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Cell Cycle Analysis (by Flow Cytometry):
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and a DNA-intercalating dye (e.g., Propidium Iodide).
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of CDK1 and PARP Inhibition: A Comparative Guide for Researchers
A novel approach in cancer therapeutics is emerging from the combined inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Poly (ADP-ribose) Polymerase (PARP). This strategy has demonstrated significant synergistic effects in preclinical models, particularly in rendering BRCA-proficient cancers sensitive to PARP inhibitors. This guide provides a comprehensive comparison of the synergistic effects of the CDK1 inhibitor, CDK1-IN-2 (often represented by research compound RO-3306), with various PARP inhibitors, supported by experimental data and detailed protocols.
The central mechanism behind this synergy lies in the ability of CDK1 inhibitors to induce a "BRCAness" phenotype in cancer cells. CDK1 is crucial for the phosphorylation and proper function of BRCA1, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] By inhibiting CDK1, the HR repair mechanism is compromised, making cancer cells reliant on other DNA repair pathways. PARP inhibitors exploit this induced vulnerability by blocking the base excision repair (BER) pathway, leading to an accumulation of DNA damage and ultimately, synthetic lethality in cancer cells.[3][4]
Quantitative Analysis of Synergistic Efficacy
The combination of CDK1 and PARP inhibitors has been shown to significantly reduce the concentration of PARP inhibitors required to achieve a therapeutic effect. This is evident from the substantial decrease in LC50 and IC50 values observed in various cancer cell lines when a CDK1 inhibitor is introduced.
In Vitro Synergistic Effects on Cell Viability
| Cell Line | Treatment | LC50/IC50 (µM) | Fold Reduction in PARP Inhibitor Efficacy | Reference |
| NCI-H1299 (Lung Cancer) | AG14361 (PARP Inhibitor) | Not Specified | - | [3] |
| AG14361 + RO-3306 (CDK1 Inhibitor) | Not Specified | 82% reduction in LC50 | [3] | |
| AG014699 (PARP Inhibitor) | Not Specified | - | [3] | |
| AG014699 + RO-3306 (CDK1 Inhibitor) | Not Specified | 84% reduction in LC50 | [3] | |
| AG014699 + AG024322 (CDK Inhibitor) | Not Specified | 95% reduction in LC50 | [3] | |
| HO8910 (Ovarian Cancer) | Olaparib (B1684210) (PARP Inhibitor) | > 4 µM (minimal effect) | - | [4] |
| Olaparib + CDKI-73 (CDK9 Inhibitor with effects on HR) | Synergistic Inhibition (CI < 0.7) | Not Applicable | [4] | |
| OVCAR-5 (Ovarian Cancer) | Olaparib (PARP Inhibitor) | > 4 µM (minimal effect) | - | [4] |
| Olaparib + CDKI-73 (CDK9 Inhibitor with effects on HR) | Synergistic Inhibition (CI < 0.7) | Not Applicable | [4] | |
| MDA-MB-231 (Breast Cancer) | PARP Inhibitor | Not Specified | - | [5] |
| PARP Inhibitor + RO-3306 (CDK1 Inhibitor) | Dramatically reduced cell growth | Not Quantified | [5] |
Note: CI stands for Combination Index, where a value less than 0.9 indicates synergy.
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor regression and prolonged survival with the combination therapy.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| NCI-H1299 Xenograft | Lung Cancer | Doxycycline (to induce CDK1 shRNA) + AG014699 (PARP Inhibitor) | Substantially delayed tumor growth | [1] |
| KrasG12D p53L/L Mouse Model | Lung Adenocarcinoma | AG024322 (CDK Inhibitor) + AG014699 (PARP Inhibitor) | 87.5% of mice showed tumor volume reduction (up to 70% regression) | [3] |
| Ovarian Cancer Xenograft | Ovarian Cancer | CDKI-73 (CDK9 Inhibitor) + Olaparib (PARP Inhibitor) | Remarkably reduced tumor growth | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPROMISED CDK1 ACTIVITY SENSITIZES BRCA-PROFICIENT CANCERS TO PARP INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK1 inhibitor RO3306 improves the response of BRCA-proficient breast cancer cells to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking the Selective CDK9 Inhibitor, CDK1-IN-2, Against Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While pan-CDK inhibitors, which target multiple CDKs, have been developed, their clinical utility has often been hampered by toxicity due to their lack of selectivity. This has led to the development of more selective CDK inhibitors. This guide provides a comparative performance analysis of CDK1-IN-2, a potent and specific CDK9 inhibitor, against several well-characterized pan-CDK inhibitors.
Performance Comparison: Selectivity and Potency
The primary differentiator between this compound and pan-CDK inhibitors lies in their selectivity profile. This compound is characterized as a potent and specific inhibitor of CDK9. In contrast, pan-CDK inhibitors, by design, exhibit activity against a broader range of CDK family members. This lack of selectivity can lead to off-target effects and associated toxicities in a clinical setting.
The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of pan-CDK inhibitors against various CDK-cyclin complexes. This data highlights the distinct selectivity profile of this compound.
| Inhibitor | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK2/CycE (nM) | CDK4/CycD1 (nM) | CDK5/p25 (nM) | CDK6/CycD3 (nM) | CDK7/CycH (nM) | CDK9/CycT1 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000* | <8 [1] |
| Flavopiridol | 30[2] | 170[2] | - | 100[2] | - | 60[2] | 300[2] | 10[2] |
| Roscovitine | 2700[3] | 100[3] | - | >100,000[3] | - | >100,000[3] | 500[3] | 800[3] |
| Dinaciclib | 3[4] | 1[4] | - | 60-100[5] | 1[4] | 60-100[5] | - | 4[4] |
| AT7519 | 190[3] | 44[3] | - | 67[3] | 18[3] | - | - | <10[3] |
| BAY-1000394 | 5-25[3] | 5-25[3] | - | 5-25[3] | - | - | 5-25[3] | 5-25[3] |
Signaling Pathway Context: Cell Cycle Regulation by CDKs
The diagram below illustrates the central role of various CDK-cyclin complexes in driving the cell cycle through its distinct phases. Understanding this pathway is crucial for appreciating the differential effects of selective versus pan-CDK inhibition. Pan-CDK inhibitors can induce cell cycle arrest at multiple checkpoints, while a selective CDK9 inhibitor like this compound primarily impacts transcription.
Caption: Simplified diagram of cell cycle regulation by key CDK-cyclin complexes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CDK inhibitors are provided below.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents and Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK9/Cyclin T1, CDK1/Cyclin B, etc.)
-
Kinase substrate (e.g., a specific peptide or protein like Histone H1)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled depending on the detection method
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (this compound and pan-CDK inhibitors) serially diluted in DMSO
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., scintillation fluid, luminescence-based ADP detection kit)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate reaction buffer.
-
In a microplate, add the diluted inhibitors, the CDK/cyclin enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CDK inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK inhibitors (this compound and pan-CDK inhibitors) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for Cell Cycle Markers
This technique is used to assess the effect of CDK inhibitors on the protein levels of key cell cycle regulators.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CDK inhibitors for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cell cycle proteins of interest (e.g., Cyclin D1, Cyclin E, p-Rb, total Rb, cleaved PARP for apoptosis).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the relative changes in protein expression levels. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
-
Conclusion
The choice between a selective CDK inhibitor like this compound and a pan-CDK inhibitor depends on the specific research or therapeutic goal. This compound, with its high selectivity for CDK9, offers a tool to investigate the specific roles of transcriptional regulation in cancer biology with potentially fewer off-target effects compared to pan-CDK inhibitors. Pan-CDK inhibitors, while potent in inducing cell cycle arrest and apoptosis, may present challenges in terms of toxicity due to their broad activity. The data and protocols presented in this guide provide a framework for the objective comparison of these different classes of CDK inhibitors in a research and drug development context.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CDK1-IN-2
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of CDK1-IN-2, a cyclin-dependent kinase 1 (CDK1) inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be familiar with the general safety precautions for handling chemical compounds in a laboratory setting. The following table summarizes key safety information based on available safety data sheets (SDS) for similar compounds.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear approved safety goggles, protective gloves (plastic or rubber), and suitable protective clothing to prevent skin and eye contact. |
| Engineering Controls | Use in a well-ventilated area, preferably within a fume hood. Ensure the laboratory is equipped with a safety shower and eye wash station. |
| First Aid Measures | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water and consult a physician. |
| Spill Management | In the event of a spill, avoid breathing dust. Sweep up the material, place it in a suitable, closed container for disposal, and wash the spill site after material pickup is complete. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with national and local regulations. The following is a general procedural guide based on standard laboratory practices for chemical waste.
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal. Do not mix with other waste.[1]
-
-
Containerization :
-
Use only approved, properly labeled hazardous waste containers. The containers should be in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound".
-
-
Handling Uncleaned Containers :
-
Disposal Request and Collection :
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the Environmental Health and Safety (EHS) department.
-
Store the sealed and labeled waste container in a designated, secure area while awaiting collection.
-
-
Documentation :
-
Maintain accurate records of the waste generated, including the amount and date of disposal. This is often a regulatory requirement.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable national, regional, and local regulations for chemical waste disposal.[2]
References
Personal protective equipment for handling CDK1-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CDK1-IN-2. Given the limited and sometimes conflicting safety data available for this specific compound, a cautious approach is mandated. This compound, as a potent and biologically active small molecule kinase inhibitor, should be handled as a potentially hazardous substance. The following procedures and recommendations are based on general best practices for handling potent research-grade chemical compounds.
Hazard Identification and Precautionary Measures
While some suppliers may not classify this compound as hazardous, its nature as a potent kinase inhibitor necessitates careful handling to avoid potential biological effects from exposure. It is prudent to treat this compound as harmful if swallowed or inhaled, and as a potential skin and eye irritant. All handling should be performed by trained personnel in a designated laboratory area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Preparation and Engineering Controls:
-
Before handling, ensure that a safety data sheet (SDS), if available, is readily accessible.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][3]
-
Designate a specific area for handling this compound and clearly label it.[1]
Handling and Experimental Use:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Keep the container tightly sealed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Storage:
-
Store the solid compound and solutions in a cool, well-ventilated area.[3]
-
For long-term storage, refer to the manufacturer's recommendations. Typically, stock solutions are stored at -20°C for up to one month or -80°C for up to six months, protected from light.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Decontamination: Decontaminate all work surfaces and equipment after use.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Inhibition of the CDK1/Cyclin B complex by this compound leads to G2/M cell cycle arrest.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
